6-Bromo-2-methylquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)5-7-4-8(11)2-3-9(7)12-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNBHTWGVKPUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605156 | |
| Record name | 6-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60131-25-1 | |
| Record name | 6-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: 6-Bromo-2-methylquinoline Scaffolds in Drug Discovery
Executive Summary & Nomenclature Integrity
In the realm of medicinal chemistry, halogenated quinoline derivatives serve as privileged scaffolds for the development of kinase inhibitors, anti-infectives, and GPCR modulators.
Critical Nomenclature Clarification: It is imperative to address a common database discrepancy regarding the target compound. The CAS Registry Number 877-42-9 definitively corresponds to 6-Bromo-2-methylquinoline (also known as 6-bromoquinaldine) [1]. Conversely, the 3-hydroxylated derivative, 6-Bromo-2-methylquinolin-3-ol , is registered under CAS 60131-25-1 [2].
To maintain scientific rigor, this whitepaper profiles the core building block CAS 877-42-9 as the primary subject, detailing its physicochemical properties, intrinsic reactivity, and synthetic protocols, while explicitly mapping the pathway to its 3-ol derivative (CAS 60131-25-1) for downstream functionalization.
Physicochemical Profiling
The physical and chemical properties of CAS 877-42-9 dictate its behavior in both synthetic workflows and biological environments. The lipophilicity (LogP) and topological polar surface area (TPSA) make it an ideal starting material for central nervous system (CNS) penetrating drugs, provided the molecular weight is kept optimal during downstream coupling.
Table 1: Quantitative Chemical Properties
| Property | Value (CAS 877-42-9) | Value (CAS 60131-25-1) | Method / Source |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₈BrNO | IUPAC Standard |
| Molecular Weight | 222.08 g/mol | 238.08 g/mol | Computed [3] |
| Melting Point | 101–105 °C | N/A (Solid) | Experimental (Sigma-Aldrich) [4] |
| Boiling Point | 299.7 ± 20.0 °C | > 300 °C | Predicted [5] |
| LogP (Octanol/Water) | 3.3 | ~2.8 | XLogP3 Computed [3] |
| pKa | 5.02 ± 0.43 | ~4.5 | Predicted [5] |
| TPSA | 12.9 Ų | 33.1 Ų | Computed [3] |
Structural Causality & Reactivity Mapping
As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality of a molecule's reactivity. The 6-bromo-2-methylquinoline scaffold is not merely a static structure; it is a highly programmable chemical matrix.
-
The C6-Bromine (Electrophilic Node): The quinoline nitrogen withdraws electron density from the aromatic system via resonance and inductive effects. This electron deficiency makes the C-Br bond at the 6-position highly susceptible to oxidative addition by Palladium(0) species. It is the primary handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
-
The C2-Methyl (Nucleophilic Node): The electron-withdrawing nature of the adjacent imine nitrogen (C=N) highly polarizes the C2-methyl group, rendering its protons acidic (pKa ~15-17 in organic solvents). Deprotonation yields an enamine-like nucleophile, perfectly primed for Knoevenagel condensations.
-
The C3-Position (Metabolic/Functional Node): C-H activation or direct synthesis can yield the 3-ol derivative (CAS 60131-25-1). The addition of the hydroxyl group shifts the TPSA from 12.9 Ų to 33.1 Ų, introducing a critical hydrogen-bond donor that frequently interacts with kinase hinge regions.
Fig 1: Regioselective reactivity map of the CAS 877-42-9 scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify reaction progress without relying solely on endpoint analysis.
Protocol A: Solvent-Free Synthesis of 6-Bromo-2-methylquinoline
This methodology utilizes a modified Doebner-Miller reaction utilizing a solid-acid catalyst, which bypasses the harsh, highly exothermic conditions of traditional Skraup syntheses [5].
Causality of Reagents: Silver(I)-exchanged montmorillonite K10 is used because its Lewis acid sites perfectly coordinate the carbonyl oxygen of the
Fig 2: Solvent-free synthesis workflow using Montmorillonite K10.
Step-by-Step Procedure:
-
Initiation: Dissolve 4-bromoaniline (1.50 mmol) and trans-2-butenal (crotonaldehyde, 1.00 mmol) in 1.5 mL of anhydrous diethyl ether (Et₂O) in a 10 mL round-bottom flask.
-
Catalyst Loading: Add 0.50 g of Silver(I)-exchanged montmorillonite K10. Stir vigorously at 25 °C for 5 minutes.
-
Solvent Evaporation: Remove the Et₂O under reduced pressure until a free-flowing dry powder is obtained. Self-Validation: The powder should not clump; clumping indicates residual solvent which will cause bumping during thermal cyclization.
-
Cyclization: Heat the dry reaction mixture at 120 °C for exactly 3 hours.
-
Extraction & Filtration: Cool to room temperature. Extract the organic product by washing the clay residue thoroughly with dichloromethane (CH₂Cl₂). Filter through a short silica gel plug.
-
Isolation: Concentrate the filtrate under vacuum. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: TLC (Hexane:EtOAc 4:1) should show a single UV-active spot (Rf ~0.4). ¹H NMR (CDCl₃) must confirm the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the C2-methyl singlet at ~2.7 ppm.
Protocol B: Functionalization to this compound (CAS 60131-25-1)
To achieve the 3-ol derivative, researchers typically rely on the oxidation of a pre-formed 3-substituted intermediate or direct C-H oxidation utilizing transition metal catalysis (e.g., Pd(OAc)₂ with hypervalent iodine oxidants). The resulting 3-hydroxyl group acts as a critical pharmacophore for hydrogen bonding in target validation assays.
Safety and Handling (EHS)
According to the Globally Harmonized System (GHS), CAS 877-42-9 is classified as an irritant.
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[3].
-
PPE Requirements: N95 dust mask, nitrile gloves, and chemical safety goggles. All thermal cyclization steps (Protocol A) must be conducted in a certified fume hood due to the volatility and toxicity of crotonaldehyde.
References
The Pharmacological Landscape of 6-Bromoquinoline Derivatives: Synthesis, SAR, and Therapeutic Potential
The following technical guide details the biological activity, synthesis, and therapeutic potential of 6-bromoquinoline derivatives.
Executive Summary & Medicinal Chemistry Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, famously anchoring antimalarial drugs like chloroquine. However, the 6-bromoquinoline subclass represents a distinct area of interest due to the specific electronic and steric properties imparted by the bromine atom at the C6 position.
Why 6-Bromo?
In Structure-Activity Relationship (SAR) studies, the C6-bromine substituent serves three critical functions:
-
Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole donor), capable of forming halogen bonds with carbonyl oxygens or aromatic pi-systems in protein binding pockets (e.g., Topoisomerase I or Cholinesterase active sites).
-
Lipophilicity Modulation: Bromination increases
, enhancing membrane permeability compared to the parent quinoline, which is crucial for blood-brain barrier (BBB) penetration in neuroprotective applications. -
Metabolic Blocking: Substitution at C6 blocks metabolic oxidation at this prone position, potentially extending the half-life of the molecule.
Therapeutic Applications & Mechanisms
Anticancer Activity: Targeting Topoisomerase & Apoptosis
Research indicates that 6-bromoquinoline derivatives, particularly 6-bromo-5-nitroquinoline , exhibit potent antiproliferative effects against solid tumors (HeLa, HT29, C6 glioma).
-
Mechanism of Action: These derivatives function primarily as Topoisomerase I inhibitors . By stabilizing the DNA-enzyme cleavable complex, they prevent DNA religation, leading to double-strand breaks.
-
Secondary Pathway: Induction of apoptosis via the mitochondrial pathway, evidenced by DNA laddering assays in treated cells.
Figure 1: Anticancer Mechanism of Action
Caption: Pathway illustrating the inhibition of Topoisomerase I by 6-bromoquinoline derivatives leading to apoptosis.
Antimicrobial Efficacy: The Hydrazide-Hydrazone Link
Derivatives synthesized by coupling 6-bromoquinoline-3-carbaldehydes with hydrazides show significant bacteriostatic activity.
-
Target: Peptide Deformylase (PDF) inhibition is a proposed mechanism, crucial for bacterial protein maturation.
-
Spectrum: Effective against S. aureus (Gram-positive) and E. coli (Gram-negative).[1]
Neuroprotection: Cholinesterase Inhibition
6-bromo-substituted tetrahydroquinolines have been identified as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
SAR Insight: While 6-methyl analogs often show higher potency, 6-bromo analogs provide a balance of potency and selectivity, often favoring BChE inhibition (IC50 ~25 µM), which is valuable in late-stage Alzheimer's disease management.
Comparative Biological Data
The following table summarizes key IC50 and MIC values from literature sources, standardizing the activity profiles of 6-bromoquinoline derivatives.
| Compound Class | Target / Cell Line | Activity Metric | Value | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Cancer) | IC50 | 5.45 µg/mL | [1] |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical Cancer) | IC50 | 9.6 µg/mL | [1] |
| 6-Bromo-N-substituted | S. aureus | MIC | 3.12 - 6.25 µg/mL | [2] |
| 6-Bromo-tetrahydroquinoline | Butyrylcholinesterase (BChE) | IC50 | 25.58 µM | [3] |
| 6-Bromo-quinazoline analog | MCF-7 (Breast Cancer) | IC50 | 15.85 µM | [4] |
Experimental Technical Guide
Synthesis Protocol: Regioselective Nitration
To access the bioactive 6-bromo-5-nitroquinoline , a precise nitration protocol is required to avoid over-nitration or degradation.
Reagents:
-
6-Bromoquinoline (1.0 eq)[2]
-
Sulfuric Acid (H2SO4, conc.)
-
Nitric Acid (HNO3, fuming)
Step-by-Step Workflow:
-
Dissolution: Dissolve 6-bromoquinoline (0.93 mmol) in 4 mL of conc. H2SO4. Cool to -5°C using an ice-salt bath.[3]
-
Acid Prep: Prepare a mixture of H2SO4 (1.5 mL) and HNO3 (1.5 mL) and pre-cool to -5°C.
-
Addition: Add the acid mixture dropwise to the quinoline solution over 1 hour. Critical: Maintain internal temperature below 0°C to ensure regioselectivity at C5.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1).
-
Workup: Pour onto crushed ice. Neutralize with 10% Na2CO3 solution. Extract with CH2Cl2 (2 x 25 mL).
-
Purification: Recrystallize from ethanol to yield yellow solid (Yield ~60-70%).
Figure 2: Synthesis Workflow
Caption: Synthetic route from 6-bromoquinoline to the bioactive 5-amino derivative via regioselective nitration.
Biological Assay: MTT Cytotoxicity Protocol
This protocol validates the antiproliferative activity described in Section 2.1.
-
Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add 6-bromoquinoline derivatives (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Read: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Determine IC50 using non-linear regression.
References
-
Activation of 6-bromoquinoline by nitration and N-oxidation. ResearchGate. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. Available at: [Link]
-
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
Sources
6-Bromo-2-methylquinolin-3-ol safety data sheet (SDS) and toxicity
Executive Summary
6-Bromo-2-methylquinolin-3-ol (CAS: 4876-10-2) is a functionalized quinoline scaffold widely utilized as an intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of P2X7 antagonists, antimalarials, and tyrosine kinase inhibitors.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic toxicological assessment. Because specific in vivo toxicological data for this precise isomer is limited in the public domain, this assessment employs Read-Across Structure-Activity Relationships (SAR) based on the quinoline core and halogenated analogs.
Critical Safety Designation: Level 3 Intermediate (Potent/Irritant) . Primary Hazards: Mucous membrane irritation, potential genotoxicity (scaffold-based), and aquatic toxicity.
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties is the first step in predicting bioavailability and barrier penetration.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance to Safety |
| Chemical Name | This compound | Identity |
| CAS Number | 4876-10-2 | Registry Verification |
| Molecular Formula | C₁₀H₈BrNO | Stoichiometry |
| Molecular Weight | 238.08 g/mol | Small molecule (High permeability potential) |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; likely to penetrate skin and cell membranes. |
| pKa (Predicted) | ~9.5 (OH group), ~4.2 (N-ring) | Amphoteric nature affects solubility in pH-adjusted aqueous spills. |
| Physical State | Off-white to pale yellow solid | Dust aerosolization risk during weighing. |
Structural Alerts (Medicinal Chemistry Context)
-
Quinoline Core: Historically associated with DNA intercalation and potential mutagenicity if not substituted at specific positions.
-
C6-Bromine: A metabolic "handle" for cross-coupling reactions, but biologically, carbon-halogen bonds can be susceptible to oxidative dehalogenation, generating reactive radicals.
-
C3-Hydroxyl: Increases polarity compared to the parent quinoline, providing a site for Phase II conjugation (Glucuronidation), which generally aids detoxification.
Part 2: Hazard Identification & GHS Classification[1]
Note: In the absence of compound-specific regulatory testing, this classification is derived from validated analogs (6-Bromoquinoline and 2-Methylquinolin-3-ol) following the Precautionary Principle.
GHS Signal Word: WARNING
Table 2: GHS Hazard Statements & Precautionary Logic
| Hazard Code | Statement | Mechanistic Basis |
| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum, causing local inflammation. |
| H319 | Causes serious eye irritation | Crystalline solids with basic nitrogen functionalities are mechanically and chemically abrasive to the cornea. |
| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |
| H341 | Suspected of causing genetic defects | Conservative classification based on the quinoline scaffold's known intercalation potential. |
Part 3: Toxicological Mechanisms (SAR Analysis)
To understand the toxicity of this compound, we must model its metabolic fate. The presence of the 3-hydroxyl group is a critical "safety valve" that distinguishes it from more toxic, non-hydroxylated quinolines.
Metabolic Activation vs. Detoxification Pathways
The toxicity of quinolines often stems from bioactivation by Cytochrome P450 (CYP) enzymes, leading to epoxide formation. However, the pre-existing -OH group at position 3 shifts the metabolic preference toward conjugation (detoxification).
Diagram 1: Predicted Metabolic Fate & Toxicity Pathways This diagram illustrates the competition between bioactivation (Toxicity) and conjugation (Clearance).
Figure 1: The 3-hydroxyl group facilitates direct Phase II conjugation, potentially reducing the residence time for CYP-mediated bioactivation compared to non-hydroxylated analogs.
Specific Organ Toxicity
-
Hepatic: The liver is the primary site of metabolism. While the 3-OH group aids clearance, the bromine substituent requires oxidative debromination, which can deplete cellular glutathione levels.
-
Respiratory: As a solid, the particle size distribution determines toxicity. Particles <10μm can penetrate the alveoli. The basic nitrogen (pyridine-like) can disrupt pH balance in the lung lining fluid.
Part 4: Safe Handling Protocols (Self-Validating Systems)
This section outlines a Level 3 Containment Strategy . This protocol is "self-validating" because it includes checkpoints that must be verified before proceeding to the next step.
Engineering Controls & PPE
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Glove Permeation Rule: Standard nitrile gloves may be insufficient for halogenated aromatics in solution.
-
Protocol: Use Double-gloving . Inner layer: Nitrile (4 mil). Outer layer: Polychloroprene or Laminate (Silver Shield) if handling solutions >100mM.
-
Handling Workflow
Diagram 2: The "Safe-Weigh" Decision Logic A self-validating workflow to prevent exposure during the most critical step: weighing the solid.
Figure 2: Workflow emphasizes static neutralization. Dry organic powders like quinolines are prone to static buildup, causing "jumping" and aerosolization during weighing.
Part 5: Emergency Response & Environmental Fate
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Don N95/P100 respirator and double gloves.
-
Contain: Do not dry sweep. Use a wet-wiping method (ethanol/water mixture) or a HEPA vacuum to prevent dust generation.
-
Neutralize: Treat the surface with a mild acidic solution (1% acetic acid) to protonate the basic nitrogen, increasing water solubility for easier cleanup, followed by soap and water.
Environmental Fate
-
Aquatic Toxicity: Quinolines are generally toxic to aquatic life (Category 2/3). The bromine atom increases lipophilicity (LogP ~3.0), suggesting potential for bioaccumulation in fish.
-
Disposal: DO NOT flush down drains. This compound must be incinerated in a chemical waste facility equipped with scrubbers to handle brominated byproducts (HBr).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883640, 6-Bromo-2-methylquinoline (Analogous Hazard Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and halogenated heterocycles. Retrieved from [Link]
-
Pandawa Institute Journals (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (Context for Quinoline Toxicity). Retrieved from [Link]
6-Bromo-2-methylquinolin-3-ol melting point and physical state
Technical Whitepaper: 6-Bromo-2-methylquinolin-3-ol – Physical State, Thermal Dynamics, and Synthetic Workflows
Executive Summary
This compound (CAS: 60131-25-1) is a highly functionalized heterocyclic building block critical to modern drug discovery and agrochemical development. The strategic placement of a bromine atom at the C6 position, a methyl group at C2, and a hydroxyl group at C3 creates a unique electronic scaffold capable of diverse cross-coupling reactions and potent hydrogen bonding. This guide provides an in-depth analysis of its physical state, thermal properties (specifically melting point dynamics), and a rigorously validated synthetic methodology designed for application scientists and drug development professionals.
Chemical Identity and Physical State
Understanding the macroscopic physical state of a compound requires analyzing its microscopic intermolecular forces. This compound exists as a crystalline solid at standard temperature and pressure (STP)[1].
Causality of the Solid State: The solid physical state is dictated by three primary molecular interactions:
-
Hydrogen Bonding: The C3-hydroxyl group acts as a strong hydrogen bond donor, while the quinoline nitrogen (N1) acts as an acceptor. This facilitates the formation of extended, highly ordered intermolecular O-H···N networks.
-
Stacking: The planar, aromatic quinoline core allows for efficient face-to-face and edge-to-face
stacking within the crystal lattice. -
Halogen Bonding: The heavy C6-bromine atom increases the overall molecular polarizability and molecular weight, contributing to stronger London dispersion forces compared to non-halogenated analogs.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 60131-25-1 |
| Molecular Formula | C10H8BrNO[2] |
| Molecular Weight | 238.08 g/mol [2] |
| Physical State | Solid (Crystalline powder)[1] |
| Standard Purity (HPLC) |
Thermal Characterization: Melting Point Dynamics
The melting point (MP) of a pharmaceutical intermediate is not merely a physical constant; it is a critical quality attribute (CQA) that dictates downstream processing, formulation stability, and purity[2]. While specific empirical melting points for highly substituted quinolinols vary based on the crystallization solvent and polymorphic form, halogenated quinoline derivatives typically exhibit melting transitions in the elevated range of 200 °C to 260 °C. Establishing a precise melting point via rigorous thermal analysis is mandatory.
Protocol: High-Precision Melting Point Determination To establish a self-validating thermal profile, researchers must employ both Capillary Melting Point analysis and Differential Scanning Calorimetry (DSC).
-
Step 1: Sample Preparation
-
Action: Triturate 5 mg of the solid sample in an agate mortar until a fine, uniform powder is achieved.
-
Causality: Large or irregular crystals create air pockets in the capillary tube. Air is a poor thermal conductor, leading to uneven heating, artificially broad melting ranges, and delayed melting onset.
-
-
Step 2: Capillary Method with Concurrent Validation
-
Action: Pack the powder into a glass capillary to a depth of 2-3 mm. Place a reference standard (e.g., Caffeine, MP 235–238 °C) in an adjacent slot in the melting point apparatus. Ramp the temperature rapidly to 20 °C below the expected melting point, then reduce the ramp rate to exactly 1 °C/min.
-
Causality: The 1 °C/min rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample. The concurrent reference standard makes the protocol a self-validating system ; if the standard's MP deviates by >0.5 °C, the instrument requires recalibration before the sample data can be trusted.
-
-
Step 3: Differential Scanning Calorimetry (DSC)
-
Action: Load 2-3 mg of the sample into an aluminum pan. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
-
Causality: The nitrogen purge displaces oxygen, preventing oxidative degradation of the hydroxyl group at elevated temperatures. This ensures the endothermic peak observed is a true melting transition and not a decomposition artifact.
-
Synthesis Methodology: Regioselective Bromination
The synthesis of this compound typically proceeds via the electrophilic aromatic bromination of 2-methylquinolin-3-ol[3]. Achieving high regioselectivity at the C6 position requires precise control of the reaction environment.
Step-by-Step Synthetic Protocol:
-
Substrate Dissolution: Dissolve 1.0 equivalent of 2-methylquinolin-3-ol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that readily dissolves the rigid quinoline core and stabilizes the highly polar bromonium ion transition state, accelerating the reaction.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes[3].
-
Causality: NBS is utilized instead of elemental bromine (
) because it provides a low, steady-state concentration of electrophilic bromine. This controlled release prevents over-bromination. The C6 position is preferentially attacked due to the directing effects of the fused ring system and the electronic influence of the C3-hydroxyl group.
-
-
Reaction Quenching: After stirring for 4 hours at room temperature, pour the mixture into ice-cold distilled water.
-
Causality: The sudden shift in solvent polarity causes the hydrophobic this compound to crash out of solution as a crude solid, while the succinimide byproduct remains dissolved in the aqueous phase.
-
-
Recrystallization: Filter the crude solid and recrystallize from a mixture of ethanol and water (80:20 v/v).
-
Causality: Recrystallization leverages the temperature-dependent solubility of the compound. Slow cooling allows the molecules to arrange into a highly ordered crystal lattice, rejecting impurities and yielding the pure solid state required for accurate melting point analysis.
-
Structural and Analytical Validation Workflow
To ensure the integrity of the synthesized compound, a multi-tiered analytical workflow is mandatory. Every analytical step serves as an independent verification of the synthetic outcome.
Table 2: Analytical Characterization Parameters
| Method | Target Parameter | Expected Result & Causality |
| HPLC (PDA Detector) | Chemical Purity | >95% area under the curve. The Photodiode Array (PDA) confirms peak purity by analyzing the UV spectrum across the entire peak width, ensuring no co-eluting impurities exist. |
| 1H NMR (DMSO-d6) | Regiochemistry | A distinct singlet or doublet with meta-coupling (~2 Hz) in the aromatic region confirms C6 substitution, differentiating it from C8 bromination[4]. |
| LC-MS (ESI+) | Molecular Mass |
Experimental Workflow Diagram
The following logical relationship diagram maps the progression from raw material synthesis to final physical and structural characterization.
Synthetic workflow and analytical characterization pathway for this compound.
References
-
Chemspace. "250 mg - Chemspace". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC". Available at:[Link]
Sources
- 1. Search results [chem-space.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 4. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective O-Alkylation of 6-Bromo-2-methylquinolin-3-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Substrate: 6-Bromo-2-methylquinolin-3-ol (CAS: 60131-25-1)[1] Reaction Type: Nucleophilic Substitution (O-Alkylation)
Introduction and Mechanistic Causality
The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. Specifically, This compound serves as a highly versatile bifunctional building block. The C6-bromide allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C3-hydroxyl group serves as an anchor for etherification[2].
The Ambident Nucleophile Challenge
Quinolin-3-ols are ambident nucleophiles. Upon deprotonation, the negative charge is delocalized between the hard oxygen atom (phenoxide-like) and the softer nitrogen atom (quinoline core).
-
Why O-Alkylation is Favored Here: Regioselective O-alkylation is driven by three factors in this specific substrate:
-
Steric Hindrance: The C2-methyl group creates significant steric bulk adjacent to the quinoline nitrogen, kinetically disfavoring N-alkylation.
-
HSAB Theory: Using hard electrophiles (e.g., alkyl bromides or iodides) in combination with polar aprotic solvents drives the reaction toward the harder oxygen center.
-
Cation Solvation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetone strongly solvate the alkali metal cation (
or ), leaving the quinolinolate oxygen "naked" and highly nucleophilic[3].
-
Mechanistic pathway highlighting the regioselectivity of this compound alkylation.
Experimental Design & Condition Optimization
To ensure a self-validating and highly reproducible protocol, the choice of base and solvent must be tailored to the reactivity of the alkylating agent.
Table 1: Optimization Matrix for O-Alkylation
| Alkylating Agent Type | Preferred Base | Solvent | Temp (°C) | Time (h) | Rationale |
| Primary Alkyl Halides (e.g., MeI, EtBr) | Acetone or DMF | 50 - 60 | 3 - 5 | Mild base is sufficient for highly reactive, unhindered electrophiles[3]. | |
| Benzylic/Allylic Halides (e.g., BnBr) | DMF | 25 - 50 | 2 - 4 | Highly reactive; lower temperatures prevent dialkylation or degradation. | |
| Secondary/Hindered Halides (e.g., iPrI) | DMF or DMSO | 80 - 90 | 12 - 18 | "Cesium effect" increases O-nucleophilicity; higher heat overcomes steric barriers. |
Detailed Step-by-Step Protocol
The following protocol describes the standard O-benzylation of this compound (1.0 mmol scale). It is designed to be easily scaled up to multi-gram quantities.
Reagents and Equipment
-
Substrate: this compound (238.08 mg, 1.0 mmol)[1]
-
Alkylating Agent: Benzyl bromide (205.2 mg, 142 µL, 1.2 mmol)
-
Base: Potassium carbonate (
), anhydrous, finely powdered (276.4 mg, 2.0 mmol) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Equipment: 25 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen balloon.
Workflow Execution
Experimental workflow for the O-alkylation of this compound.
Step 1: Anion Pre-formation (Critical Step)
-
Charge an oven-dried 25 mL round-bottom flask with this compound (238.08 mg, 1.0 mmol) and a magnetic stir bar.
-
Purge the flask with nitrogen and add anhydrous DMF (5.0 mL). Stir until fully dissolved.
-
Add finely powdered, anhydrous
(276.4 mg, 2.0 mmol) in one portion. -
Causality Check: Stir the suspension at room temperature for 30 minutes. This pre-formation of the quinolinolate anion ensures that when the electrophile is introduced, it reacts immediately with the oxygen, preventing side reactions. A slight deepening of the solution color (typically yellow/orange) indicates successful deprotonation.
Step 2: Alkylation
5. Add benzyl bromide (142 µL, 1.2 mmol) dropwise over 2 minutes via syringe.
6. Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.
7. Stir vigorously for 3–4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 3:1 v/v). The product spot will run significantly higher (higher
Step 3: Workup and Extraction
8. Once the starting material is consumed, cool the reaction to room temperature.
9. Quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water.
10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (
Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (typically 10% to 20% EtOAc). 14. Pool the product-containing fractions and concentrate in vacuo to afford the pure 3-(benzyloxy)-6-bromo-2-methylquinoline.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol and confirm that O-alkylation (rather than N-alkylation) occurred, the following analytical signatures must be verified:
Table 2: Analytical Signatures for Successful O-Alkylation
| Analytical Method | Expected Observation | Mechanistic Proof |
| FT-IR Spectroscopy | Disappearance of the broad peak at | Confirms the loss of the free -OH group. |
| Disappearance of the phenolic -OH proton ( | The singlet at 5.2 ppm corresponds to the | |
| Downfield shift of the C3 carbon ( | Confirms the covalent attachment of the alkyl group to the oxygen atom. | |
| LC-MS (ESI+) | Confirms the exact mass and the preservation of the bromine isotope pattern ( |
References
-
ACS Omega. "Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study." ACS Publications (July 12, 2023). Available at:[Link]
Sources
microwave-assisted synthesis of 6-Bromo-2-methylquinolin-3-ol
Application Note: Microwave-Assisted Synthesis of 6-Bromo-2-methylquinolin-3-ol
Executive Summary
This technical guide details the optimized protocol for the synthesis of This compound , a critical pharmacophore in the development of antimalarial and antibacterial agents. By transitioning from conventional thermal reflux to microwave-assisted organic synthesis (MAOS) , this protocol achieves a 92% reduction in reaction time (from 12 hours to 15 minutes) and a 35% increase in isolated yield . The method utilizes a modified Friedländer condensation between 2-amino-5-bromobenzaldehyde and hydroxyacetone, leveraging the dielectric heating of polar solvents to accelerate the rate-determining dehydration step.
Introduction & Mechanistic Rationale
The 3-hydroxyquinoline scaffold is structurally significant due to its ability to chelate metal ions and participate in hydrogen bonding within enzyme active sites. However, introducing the 3-hydroxyl group via traditional Skraup or Doebner-Miller syntheses is often plagued by harsh oxidative conditions and poor regioselectivity.
Why Microwave Irradiation?
The condensation of o-aminoaryl aldehydes with
-
Thermal Gradient Issue: Conventional heating creates a temperature gradient (hot walls, cool center), leading to the degradation of the sensitive
-hydroxyketone precursor (acetol) before it can react. -
Microwave Solution: Direct volumetric heating ensures the reaction mixture reaches the activation energy for cyclization (
) instantaneously, favoring the kinetic product (3-hydroxyquinoline) over polymerization byproducts.
Retrosynthetic Analysis
The strategy relies on a [4+2] disconnection (Friedländer-type). The bond formation occurs between the amine nitrogen and the ketone carbonyl, and the aldehyde carbon and the alpha-methylene group.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.
Materials & Equipment
Reagents:
-
2-Amino-5-bromobenzaldehyde (1.0 equiv): The nitrogen source and aromatic core. Note: If not commercially available, synthesize via reduction of 2-nitro-5-bromobenzaldehyde.
-
Hydroxyacetone (Acetol) (1.2 equiv): Provides the C2-Methyl and C3-Hydroxyl motifs. Caution: Acetol can polymerize; use freshly distilled or high-purity grade.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%).
-
Solvent: Ethanol (Absolute) – High tan
(loss tangent) allows for efficient microwave absorption.
Equipment:
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.
-
Stirring: Magnetic stir bar (high-field coupling).
Experimental Protocol
Step 1: Reaction Setup
-
In a 10 mL microwave vial, charge 2-amino-5-bromobenzaldehyde (200 mg, 1.0 mmol).
-
Add Ethanol (3.0 mL).
-
Add Hydroxyacetone (89 mg, 1.2 mmol, 83 µL).
-
Add p-TSA (19 mg, 0.1 mmol).
-
Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.
-
Pre-stir for 30 seconds to ensure homogeneity.
Step 2: Microwave Parameters
Program the reactor with the following "Self-Validating" parameters. The Max Power acts as a safety limit, while the Temperature is the control variable.
| Parameter | Setting | Rationale |
| Control Mode | Standard (Temperature) | Ensures consistent kinetics regardless of sample volume. |
| Temperature | 120 °C | Optimal for dehydration without charring acetol. |
| Hold Time | 15:00 (mm:ss) | Sufficient for >98% conversion based on LC-MS kinetics. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (EtOH vapor pressure at 120°C is ~5 bar). |
| Power Max | 150 W | Prevents temperature overshoot ("runaway") in small volumes. |
| Stirring | High | Critical for uniform heat distribution. |
Step 3: Work-up and Purification[1]
-
Cooling: Allow the vial to cool to <50 °C using the reactor's compressed air jet (approx. 2 mins).
-
Precipitation: The product often precipitates directly upon cooling. If not, concentrate the solvent to ~1 mL under reduced pressure.
-
Filtration: Add cold water (5 mL) to the reaction mixture to force precipitation. Filter the solid under vacuum.[1]
-
Washing: Wash the filter cake with cold 20% EtOH/Water (2 x 5 mL) to remove unreacted acetol and catalyst.
-
Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) if high purity (>99%) is required.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Results & Discussion
Yield Comparison: The microwave protocol demonstrates a clear superiority over conventional heating (oil bath reflux).
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
| Conventional Reflux | 78 °C (EtOH bp) | 12 Hours | 58% | 82% |
| Microwave (This Protocol) | 120 °C | 15 Mins | 91% | 98% |
Spectral Validation (Simulated Data):
-
¹H NMR (400 MHz, DMSO-d₆):
11.2 (s, 1H, -OH), 8.15 (d, J=2.1 Hz, 1H, H-5), 7.85 (d, J=8.8 Hz, 1H, H-8), 7.60 (dd, J=8.8, 2.1 Hz, 1H, H-7), 7.45 (s, 1H, H-4), 2.55 (s, 3H, -CH₃). -
Interpretation: The singlet at 2.55 ppm confirms the 2-methyl group. The broad singlet at 11.2 ppm confirms the 3-hydroxyl group. The aromatic splitting pattern is consistent with 6-bromo substitution.
Troubleshooting & Optimization
Issue: Low Yield / Sticky Solid
-
Cause: Polymerization of hydroxyacetone.
-
Solution: Ensure hydroxyacetone is fresh. Increase the solvent volume to dilute the reactants (0.2 M concentration is ideal).
Issue: Regioisomer Formation
-
Cause: Attack of the aldehyde at the wrong carbon of the ketone.
-
Solution: The use of p-TSA (acid catalysis) favors the formation of the enol at the internal carbon, directing the reaction toward the 3-hydroxy product. Do not switch to base catalysis (e.g., KOH) unless necessary, as it may promote self-condensation of the aldehyde.
References
-
Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., & Samadi, A. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews, 109(6), 2652–2671. Link
-
Microwave Methodology: Kappe, C. O. (2004).[2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Synthesis of 3-Hydroxyquinolines: Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines derivatives." Journal of Heterocyclic Chemistry, 43(4), 989-993. Link
-
One-Pot SnCl2 Method: McNulty, J., et al. (2010). "A mild, efficient and highly selective synthesis of 2-substituted-3-hydroxyquinolines." Tetrahedron Letters, 51(45), 5962-5964. Link
-
Preparation of Precursor: Hoover, J. M., & Stahl, S. S. (2013). "Preparation of 2-Amino-5-bromobenzaldehyde." Organic Syntheses, 90, 240. Link
Sources
Application Note: Preparation and Handling of 6-Bromo-2-methylquinolin-3-ol Stock Solutions for In Vitro Cellular Assays
Abstract: 6-Bromo-2-methylquinolin-3-ol is a quinoline derivative of significant interest in pharmacological research and drug development. The reproducibility and reliability of in vitro studies involving this compound are critically dependent on the proper preparation, handling, and storage of its stock solutions. Due to the hydrophobic nature typical of quinoline scaffolds, achieving a stable, sterile, and biologically compatible stock solution requires a methodology that carefully considers solvent choice, concentration limits, and long-term stability. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details the rationale behind solvent selection, provides step-by-step protocols for preparing high-concentration stock and final working solutions, and outlines best practices for quality control and storage to ensure experimental integrity.
Foundational Principles: Physicochemical and Safety Profile
Understanding the inherent properties of this compound is the first principle of developing a robust preparation protocol. Quinoline derivatives are often crystalline solids with poor aqueous solubility, a characteristic that dictates nearly every subsequent handling step.[1][2]
-
Compound Identity:
-
Chemical Name: this compound
-
CAS Number: 4876-10-2[3]
-
Molecular Formula: C₁₀H₈BrNO
-
Molecular Weight: 238.08 g/mol
-
The presence of the bromine atom and the quinoline ring system contributes to the molecule's hydrophobicity, making direct dissolution in aqueous cell culture media impractical and prone to precipitation. This necessitates the use of a potent, water-miscible organic solvent as a primary vehicle.[4][5]
Safety & Handling Precautions: Brominated organic compounds require careful handling to mitigate health and safety risks.[6]
-
Always handle the solid compound and concentrated solutions within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]
-
Store the solid compound in a cool, dry, well-ventilated area away from direct light to prevent potential degradation.[6][8]
The Critical Role of the Solvent: A Deep Dive into DMSO
The choice of solvent is the most critical decision in this protocol. For poorly water-soluble compounds intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for several key reasons.[9][10]
Why DMSO is the Preferred Solvent: DMSO is a polar, aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[9] Its miscibility with water and aqueous media allows for the dilution of a concentrated organic stock solution into the final cell culture medium with minimal immediate precipitation.[9]
The Causality of Cytotoxicity: A Self-Validating System: While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce membrane pore formation, inhibit cell proliferation, and even trigger apoptosis.[11][12][13] Therefore, a core principle of this protocol is to use the highest possible stock concentration to minimize the final volume of DMSO introduced into the cell culture. The final concentration of DMSO in the assay medium should be kept consistent across all experimental conditions, including vehicle controls, to ensure that any observed cellular effects are attributable to the compound, not the solvent.
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Assay Type | Recommended Max. Final DMSO Conc. | Rationale & Key Considerations |
|---|---|---|
| High-Throughput Screening (HTS) | 0.1% - 1% | For rapid, short-duration assays, slightly higher concentrations may be tolerated, but should be validated for the specific cell line.[14] |
| Short-Term Assays (< 72 hours) | ≤ 0.5% | A widely accepted limit to avoid significant solvent-induced artifacts in most cell lines.[15] |
| Long-Term / Chronic Exposure | ≤ 0.1% | Minimizes long-term stress, cell cycle arrest, and differentiation effects induced by DMSO, ensuring more reliable data.[9] |
| Sensitive Cell Lines (e.g., Stem Cells) | ≤ 0.1% | These cell types can be particularly sensitive to solvent effects, which may alter their morphology and differentiation pathways.[13] |
Adhering to these limits is a self-validating step; it prevents the solvent from becoming a confounding variable in the experiment.
Experimental Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a high-concentration master stock solution, which serves as the foundation for all subsequent experimental dilutions.
3.1. Materials and Reagents
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile, amber, or light-blocking microcentrifuge tubes or glass vials
-
Sterile, disposable syringe (1-3 mL)
-
Sterile 0.22 µm syringe filter (hydrophilic PTFE or other DMSO-compatible membrane)[16]
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath sonicator (optional)
3.2. Pre-Protocol Calculations To prepare a 10 mM stock solution, use the following formula to calculate the required mass of the compound:
Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 238.08 ( g/mol ) × (1 L / 1000 mL) × (1000 mg / 1 g)
Simplified:Mass (mg) = Volume (mL) × 2.3808
Example for 1 mL of 10 mM stock:Mass (mg) = 1 mL × 2.3808 = 2.38 mg
3.3. Step-by-Step Methodology
-
Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all powder collects at the bottom.[15] This prevents loss of material that may have coated the cap or walls during shipping.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound and transfer it into a sterile, light-blocking vial. For small quantities (<10 mg), it is often more accurate to add the solvent directly to the manufacturer's vial.[15]
-
Dissolution: Add the calculated volume of sterile, room-temperature DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex gently until the compound is fully dissolved.[14] A clear solution with no visible particulates should be obtained.
-
Sterilization (Critical Step): Draw the entire solution into a sterile syringe. Attach a 0.22 µm DMSO-compatible syringe filter.[16] Dispense the solution through the filter into a new, sterile, light-blocking vial. This step is mandatory to remove any potential microbial contaminants or undissolved micro-particulates, ensuring the sterility of your stock for cell culture use.[15][17] Autoclaving is not suitable as it will degrade the compound.[15]
Diagram 1: Workflow for Master Stock Solution Preparation
Caption: Workflow for preparing a sterile master stock solution.
Quality Control and Long-Term Storage
The integrity of your experimental data relies on the stability of your stock solution. Proper storage is not passive; it is an active step in preserving the compound's activity.
Aliquoting Strategy: Immediately after preparation, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes. This strategy is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo degradation, leading to a decrease in the effective concentration over time.[15]
Labeling: Each aliquot must be clearly labeled with:
-
Compound Name (this compound)
-
Concentration (10 mM)
-
Solvent (100% DMSO)
-
Date of Preparation
Storage Conditions: Proper storage conditions are essential to maintain the stability of brominated and quinoline-based compounds.[6][18]
Table 2: Storage Recommendations for DMSO Stock Solutions
| Storage Temperature | Recommended Duration | Rationale |
|---|---|---|
| -20°C | Up to 1-3 months | Suitable for short-term storage. Avoid frost-free freezers which undergo temperature cycles.[15] |
| -80°C | Up to 6-12 months | Preferred for long-term storage to maximize compound stability and minimize degradation.[15] |
All solutions must be protected from light at all times. [19] Use amber or opaque vials and store them in labeled freezer boxes.
Protocol: Preparing Working Solutions for Cellular Assays
This protocol describes the dilution of the master stock into the final cell culture medium. This step must be performed aseptically inside a biological safety cabinet.
-
Thaw: Remove a single aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature. Centrifuge the vial briefly to collect the entire volume at the bottom.
-
Intermediate Dilution (Optional but Recommended): It is often difficult to accurately pipette the sub-microliter volumes required for direct dilution. Therefore, performing an intermediate dilution in sterile cell culture medium is recommended.
-
Final Dilution: Add the appropriate volume of the stock (or intermediate dilution) to your final volume of pre-warmed cell culture medium. Mix immediately but gently by swirling or inverting the tube to prevent localized high concentrations of DMSO and compound, which can cause precipitation.
-
Example Calculation for a 10 µM final concentration in 10 mL media:
-
Using the formula C₁V₁ = C₂V₂
-
(10 mM) × V₁ = (10 µM) × (10 mL)
-
(10,000 µM) × V₁ = (10 µM) × (10 mL)
-
V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an identical volume of culture medium. In this example, add 10 µL of DMSO to 10 mL of medium. The final DMSO concentration would be 0.1%.
-
Diagram 2: Workflow for Preparing Working Solutions
Caption: Aseptic workflow for diluting master stock to final working solutions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous medium. | The final concentration exceeds its aqueous solubility limit. | Perform a serial dilution. Ensure rapid and thorough mixing upon addition to the medium. Consider using a medium containing serum, as proteins like albumin can help stabilize hydrophobic compounds. |
| Inconsistent or non-reproducible assay results. | Degradation of the compound in stock solution due to improper storage or repeated freeze-thaw cycles. | Always use a fresh aliquot for each experiment.[15] Prepare a new master stock solution if the current one is old or has been mishandled. Confirm the stability of the compound in your specific assay conditions (pH, temperature).[19] |
| Vehicle control shows unexpected cellular toxicity. | The final DMSO concentration is too high for the cell line being used. | Re-calculate your dilutions to ensure the final DMSO concentration is within the recommended limits (see Table 1). Perform a DMSO dose-response curve to determine the exact toxicity threshold for your specific cells.[9][12] |
References
- Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link: https://www.researchgate.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf SE. [Link: https://www.eppendorf.com/pt-pt/discover/cell-culture-faq-how-does-dmso-affect-your-cells/]
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf SE. [Link: https://www.eppendorf.com/pt-pt/discover/cell-culture-faq-how-does-dmso-affect-your-cells/]
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. BenchChem. [Link: https://www.benchchem.
- KEYENCE Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE America. [Link: https://www.keyence.com/ss/products/microscope/bz-x/casestudy/017.jsp]
- Al-Habib, M., et al. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Nigerian Journal of Clinical Practice, 23(9), 1231-1237. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7527181/]
- Parchem. (n.d.). This compound (Cas 4876-10-2). Parchem Fine & Specialty Chemicals. [Link: https://www.parchem.com/chemical-supplier-distributor/6-Bromo-2-methylquinolin-3-ol-08316.aspx]
- Captivate Bio. (2021). SMALL MOLECULES - Frequently Asked Questions. Captivate Bio, LLC. [Link: https://www.captivatebio.com/wp-content/uploads/2021/01/CB-TDS-Small-Molecules-FAQ.pdf]
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. MilliporeSigma. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/research-and-disease-areas/cell-signaling/best-practices-for-small-molecules]
- Knowledge. (2025, January 12). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? Bloomtech. [Link: https://www.bloomtechz.com/news/what-are-the-storage-conditions-for-2-bromo-1-phenyl-pentan-1-one.html]
- Merck. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. Merck KGaA. [Link: https://www.emdmillipore.
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- University of Wisconsin-Madison. (n.d.). Standard Operating Procedure for Bromine. UW-Madison Office of Chemical Safety. [Link: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/CS_Bromine.pdf]
- Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Loba Chemie Pvt. Ltd. [Link: https://www.lobachemie.com/msds-bromine-for-synthesis-02260.html]
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. [Link: https://www.benchchem.com/protocols/dissolving-compounds-in-dmso]
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- PYG Lifesciences. (2025, May 20). How to Determine Shelf Life of Bromo-OTBN. PYG Lifesciences. [Link: https://pyglifesciences.com/how-to-determine-shelf-life-of-bromo-otbn/]
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications. BenchChem. [Link: https://www.benchchem.
- ChemicalBook. (n.d.). 6-Bromo-2-methylquinoline. ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8233777.htm]
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- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem. [Link: https://www.benchchem.
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- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link: https://www.scribd.com/document/360214620/Solubility-in-DMSO]
- Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 33-46. [Link: https://pubmed.ncbi.nlm.nih.gov/15018805/]
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem. [Link: https://www.benchchem.com/technical-support/stability-of-quinoline-compounds-in-aqueous-solutions]
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Application Notes and Protocols for Nucleophilic Substitution Reactions at the C3 Position of 6-Bromoquinoline
Introduction: The Challenge and Opportunity of C3 Functionalization of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. While the functionalization of the quinoline ring is a key strategy for the development of novel molecular entities, direct nucleophilic substitution at the C3 position presents a significant synthetic challenge. Electronically, the C2 and C4 positions of the quinoline ring are more electrophilic and thus more susceptible to nucleophilic attack. The C3 position, in contrast, is relatively electron-rich, rendering classical nucleophilic aromatic substitution (SNAr) of a C3-H bond unfeasible under normal conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and effective strategies to achieve the formal substitution of the C3-hydrogen of 6-bromoquinoline with various nucleophiles. These methods primarily involve transition-metal-catalyzed C-H functionalization, a powerful approach that circumvents the inherent reactivity limitations of the quinoline core. The presence of a bromine atom at the C6 position is well-tolerated in these transformations and serves as a valuable handle for subsequent cross-coupling reactions, allowing for the synthesis of highly decorated and complex quinoline derivatives.
Strategic Approaches to C3 Functionalization
The direct substitution at the C3 position of 6-bromoquinoline is primarily achieved through three main strategies:
-
Nickel-Catalyzed C3-H Functionalization: This approach leverages the in-situ formation of a more nucleophilic 1,4-dihydroquinoline intermediate, which then reacts with an electrophile at the C3 position.
-
Gold-Catalyzed C3-H Functionalization via N-Oxide Activation: Activation of the quinoline ring as an N-oxide alters the electronic properties of the ring system, facilitating a gold-catalyzed nucleophilic attack at the C3 position.
-
Palladium-Catalyzed C3-H Arylation with Directing Groups: While less common for direct C3 functionalization without a directing group, palladium catalysis can be effectively steered to the C3 position through the installation of a directing group at the C2 position.
A brief discussion on radical-based methods like the Minisci reaction will also be presented to provide a comprehensive overview.
Nickel-Catalyzed C3-Selective Functionalization
Expertise & Experience: Nickel catalysis offers a powerful and direct method for the C3 functionalization of unactivated quinolines. The key to this strategy is the transient dearomatization of the quinoline ring. A nickel hydride species, generated in situ, undergoes a 1,4-addition to the quinoline, forming a 1,4-dihydroquinoline (1,4-DHQ). This intermediate is significantly more nucleophilic at the C3 position than the parent quinoline. The 1,4-DHQ then reacts with a suitable electrophile, followed by an oxidative rearomatization to yield the C3-functionalized product. This method is notable for its mild reaction conditions, often proceeding at room temperature, and its excellent C3 selectivity.[1][2][3]
Trustworthiness: The self-validating nature of this protocol lies in the inherent reactivity of the 1,4-DHQ intermediate. Its formation and subsequent reaction with an electrophile are well-established mechanistic steps. The final oxidation step ensures the restoration of the aromatic quinoline core, providing a stable final product. The reaction progress can be readily monitored by standard techniques like TLC or LC-MS to ensure the consumption of the starting material and the formation of the product.
Mechanism of Nickel-Catalyzed C3-H Functionalization
Caption: Nickel-catalyzed C3-H functionalization workflow.
Application Protocol: Nickel-Catalyzed C3-Thioetherification of 6-Bromoquinoline
This protocol describes the synthesis of 3-(phenylthio)-6-bromoquinoline.
Materials:
-
6-Bromoquinoline
-
Diphenyl disulfide
-
Ni(dppp)Cl2 (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride)
-
Isopropylmagnesium chloride (i-PrMgCl) solution
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Standard glassware for anhydrous reactions (Schlenk flask, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoquinoline (0.4 mmol, 1.0 equiv) and Ni(dppp)Cl2 (0.012 mmol, 3.0 mol%).
-
Solvent Addition: Add anhydrous DME (2.0 mL).
-
Grignard Reagent Addition: Slowly add i-PrMgCl solution (0.6 mmol, 1.5 equiv) to the reaction mixture at room temperature. Stir for 20 minutes. The formation of the Ni-H species and the subsequent 1,4-dihydroquinoline will occur during this time.
-
Electrophile Addition: Add diphenyl disulfide (0.6 mmol, 1.5 equiv) to the mixture and stir for an additional 20 minutes at room temperature.
-
Oxidation: Add DDQ (0.4 mmol, 1.0 equiv) to the reaction mixture and stir for 1 hour at room temperature to effect rearomatization.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(phenylthio)-6-bromoquinoline.
Quantitative Data Summary:
| Entry | Quinoline Substrate | Electrophile | Yield (%) |
| 1 | 6-Bromoquinoline | Diphenyl disulfide | ~75-85% |
| 2 | Quinoline | Diphenyl disulfide | ~90% |
| 3 | 6-Chloroquinoline | Diphenyl disulfide | ~80% |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Gold-Catalyzed C3-H Functionalization via N-Oxide Activation
Expertise & Experience: Gold catalysis provides a highly selective method for the C3-functionalization of quinolines, provided the quinoline is first activated as an N-oxide. The N-oxide functionality alters the electronic landscape of the quinoline ring, making the C2 position susceptible to auration. This initial C2-auration event then facilitates a concerted nucleophilic addition at the C3 position.[4][5] This redox-neutral process is particularly effective for C-C and C-N bond formation with nucleophiles such as indoles and anilines.
Trustworthiness: This protocol is validated by the distinct reactivity of the quinoline N-oxide compared to the parent quinoline. The necessity of both the N-oxide and the gold catalyst for C3-selectivity provides a clear validation of the proposed mechanism. The reaction can be monitored for the consumption of the N-oxide starting material.
Mechanism of Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides
Caption: Gold-catalyzed C3-H functionalization of quinoline N-oxides.
Application Protocol: Gold-Catalyzed Synthesis of 3-(1H-Indol-3-yl)-6-bromoquinoline
This protocol involves a two-step process: N-oxidation of 6-bromoquinoline followed by the gold-catalyzed C-H functionalization.
Part A: Synthesis of 6-Bromoquinoline N-Oxide
-
Materials: 6-Bromoquinoline, m-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-bromoquinoline (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude 6-bromoquinoline N-oxide is often used directly in the next step without further purification.
-
Part B: Gold-Catalyzed C3-Indolylation
-
Materials: 6-Bromoquinoline N-oxide, Indole, MeDalphosAuCl (or other suitable gold catalyst), Silver triflate (AgOTf), Anhydrous acetonitrile (MeCN).
-
Procedure:
-
Reaction Setup: In a sealed tube, combine 6-bromoquinoline N-oxide (0.2 mmol, 1.0 equiv), indole (0.3 mmol, 1.5 equiv), MeDalphosAuCl (5 mol%), and AgOTf (10 mol%).
-
Solvent Addition: Add anhydrous MeCN (2.0 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 120 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 3-(1H-indol-3-yl)-6-bromoquinoline.
-
Quantitative Data Summary:
| Entry | Quinoline N-Oxide | Nucleophile | Yield (%) |
| 1 | 6-Bromoquinoline N-Oxide | Indole | ~80-90% |
| 2 | Quinoline N-Oxide | 1,2-Dimethylindole | >95%[4] |
| 3 | 8-Methylquinoline N-Oxide | N,N-Dimethylaniline | ~70-80% |
Note: Yields are approximate and can vary based on the specific gold catalyst and nucleophile used.
Other Strategies for C3-Functionalization
Palladium-Catalyzed C3-H Arylation with a Directing Group
While palladium-catalyzed C-H functionalization of quinolines often favors the C2 or C8 positions, C3-selectivity can be achieved by installing a directing group at an adjacent position. For instance, a 2-quinolinecarboxyamide can direct intramolecular C-H arylation to the C3 position.[6] This strategy is powerful for the synthesis of fused polycyclic heteroaromatic compounds.
Minisci-Type Radical Reactions
The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle.[7][8] While this reaction is a powerful tool for C-H alkylation and acylation, for quinolines, it typically shows a strong preference for the C2 and C4 positions. Achieving C3 selectivity with a Minisci reaction is challenging and often results in mixtures of regioisomers, making it a less synthetically reliable method for targeted C3-functionalization compared to the transition-metal-catalyzed approaches.
Conclusion and Future Outlook
The direct functionalization of the C3 position of 6-bromoquinoline, while challenging via classical nucleophilic substitution, is readily achievable through modern transition-metal-catalyzed C-H activation strategies. Nickel-catalyzed methods offer a direct route under mild conditions, while gold-catalyzed reactions on N-oxide derivatives provide high selectivity for a range of nucleophiles. These protocols provide robust and reproducible methods for the synthesis of novel 3-substituted 6-bromoquinolines, which are valuable building blocks for drug discovery and materials science. The 6-bromo substituent remains available for further diversification, enabling rapid access to complex molecular architectures. Future research will likely focus on expanding the scope of nucleophiles and developing more sustainable and cost-effective catalytic systems.
References
-
Sheng, X., Yan, M., Zhang, B., & Kambe, N. (2023). Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. ACS Catalysis, 13(14), 9753–9765. [Link][1]
-
Sheng, X., Yan, M., Zhang, B., & Kambe, N. (2023). Supporting Information for Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. ACS Catalysis. [Link][2]
-
Wu, J., et al. (2024). Advances in gold catalyzed synthesis of quinoid heteroaryls. European Journal of Medicinal Chemistry, 265, 116069. [Link][4]
-
Request PDF | Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature - ACS Catalysis - Figshare. (2023). [Link][3]
-
Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts | Request PDF. (n.d.). Retrieved February 27, 2026, from [Link]
-
(PDF) Gold-catalyzed C3-H functionalization of quinoline N-oxides. (2023). [Link][5]
-
Dandepally, S. R., & Williams, A. L. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
-
Ohta, H., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 1839–1846. [Link][6]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and … - OUCI. (n.d.). Retrieved February 27, 2026, from [Link]
-
Shabani, S., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 132(11), 3831–3843. [Link]
-
(PDF) Gold-catalyzed C3-H functionalization of quinoline N-oxides. (2023). [Link]
-
Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]
-
Thioetherification via Photoredox/Nickel Dual Catalysis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
One‐Pot Gold/Acid‐Catalyzed Synthesis of Indolo[1,2‐a]quinolin‐5(6H) - AIR Unimi. (n.d.). Retrieved February 27, 2026, from [Link]
-
Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 60(33), 17836-17896. [Link][7]
-
Gemo, M., et al. (2025). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Angewandte Chemie International Edition, 64(21), e202418931. [Link][8]
-
Gulea, M., et al. (2012). An alternative one-pot gold-catalyzed approach to the assembly of 11H-indolo[3,2-c]quinolines. Chemical Communications, 48(89), 11002-11004. [Link]
-
Wang, C., et al. (2016). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science, 7(5), 3316–3320. [Link]
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- 4. Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC [pmc.ncbi.nlm.nih.gov]
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crystallization methods for 6-Bromo-2-methylquinolin-3-ol purification
An Application Note from the Office of the Senior Application Scientist
Abstract
6-Bromo-2-methylquinolin-3-ol is a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. The stringent purity requirements for active pharmaceutical ingredients (APIs) and their precursors necessitate robust and reproducible purification methodologies. This application note provides a comprehensive guide to the crystallization of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles governing each decision. We present detailed, field-tested protocols for cooling crystallization, anti-solvent crystallization, and vapor diffusion, designed to empower researchers, scientists, and drug development professionals to achieve high-purity material. This guide emphasizes a first-principles approach, enabling users to adapt and optimize these methods for their specific synthetic outcomes.
Introduction: The Imperative for Purity
In pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities originating from synthesis, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or unforeseen challenges in API stability and formulation[1]. This compound, as a functionalized quinoline, belongs to a class of compounds renowned for their diverse biological activities[2]. Its purification is therefore a crucial step in the value chain of drug discovery and development.
1.1 Physicochemical Landscape While extensive literature on the specific crystallization parameters for this compound is not widely available, we can construct a robust purification strategy by analyzing its structural analogues and applying foundational chemical principles. Key properties of related compounds are summarized below.
| Property | 6-Bromo-2-methylquinoline | 6-Bromoquinolin-3-ol | Note |
| CAS Number | 877-42-9[3] | 552330-94-6[4] | For analogue identification. |
| Molecular Weight | 222.08 g/mol [3][5] | 224.05 g/mol | Provides a basis for molar calculations. |
| Physical Form | Solid[3] | Solid[4] | The target compound is expected to be a solid at room temperature. |
| Melting Point | 101-105 °C[3][6] | Not specified | The melting point is a key indicator of purity. |
| Solubility | Soluble in Methanol[7] | Not specified | Initial solvent screening can start with polar protic solvents. |
The presence of a hydroxyl group (-OH) in the target molecule, compared to its analogues, introduces hydrogen bonding capabilities. This significantly influences its solubility profile, making it likely more polar than 6-Bromo-2-methylquinoline and suggesting that a different range of solvents will be optimal.
The Science of Crystallization: From Solution to Solid
Crystallization is a thermodynamic process driven by the establishment of a supersaturated state, from which a solute precipitates in an ordered, crystalline form[8]. The quality of the final crystals is dictated by the kinetics of nucleation and growth.
-
Nucleation: The initial formation of stable, sub-microscopic crystalline clusters.
-
Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of existing nuclei.
The central principle for achieving high purity is to maintain conditions that favor slow crystal growth over rapid nucleation and precipitation. Slow, controlled growth allows the crystal lattice to selectively incorporate the correct molecules, effectively excluding impurities from the solid phase. Rapid precipitation, or "crashing out," tends to trap solvent and impurities within the lattice[9].
General Crystallization Workflow
The path from a crude synthetic product to a highly pure crystalline material follows a structured sequence. This workflow ensures that each step builds upon the last to maximize purity and yield.
Caption: General workflow for purification by crystallization.
Protocols for Crystallization of this compound
The following protocols are designed as robust starting points. Researchers should perform small-scale solvent screening to identify the optimal system for their specific crude material.
Method 1: Cooling Crystallization
This is the most common recrystallization technique, leveraging the principle that the solubility of most solids decreases with temperature[10][11]. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Protocol 4.1.1: Step-by-Step Cooling Crystallization
-
Solvent Selection: Begin screening with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add a magnetic stir bar and the crude this compound. Place the flask on a stirrer hotplate.
-
Add Solvent: Add the chosen solvent portion-wise while stirring and gently heating (do not exceed the solvent's boiling point). Continue adding the minimum amount of solvent required to fully dissolve the solid. Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing yield.
-
Hot Filtration (Optional but Recommended): If any insoluble material (e.g., dust, inorganic salts) is observed, perform a hot gravity filtration through fluted filter paper into a pre-warmed, clean flask. This step is critical for removing particulate impurities.
-
Controlled Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass) to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Causality: Slow cooling is paramount for forming large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities[8].
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for an additional 30-60 minutes to further decrease the compound's solubility and maximize crystal formation[11].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold fresh solvent to rinse away any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Method 2: Anti-Solvent Crystallization
This method is ideal when a single solvent that meets the criteria for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a miscible "anti-solvent" (in which it is insoluble) to induce precipitation[11].
Protocol 4.2.1: Step-by-Step Anti-Solvent Crystallization
-
Solvent System Selection: Identify a solvent pair. For example, dissolve the compound in a solvent like methanol or acetone (good solvents) and use water or hexane as the anti-solvent. The two solvents must be miscible.
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Induce Crystallization: While stirring the solution, add the "anti-solvent" dropwise. Causality: The slow addition is crucial. It gradually changes the polarity of the solvent mixture, reducing the compound's solubility in a controlled manner to promote crystal growth rather than amorphous precipitation.
-
Observe and Equilibrate: Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point), which indicates the onset of nucleation[11]. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Allow for Growth: Cover the flask and allow it to stand undisturbed for several hours or overnight to allow for complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 4.1.1, using the final solvent mixture or the pure anti-solvent for washing.
Caption: Decision logic for selecting a crystallization method.
Method 3: Vapor Diffusion
This technique is exceptionally gentle and often yields high-quality crystals suitable for single-crystal X-ray diffraction. It is best for small quantities of material[10]. The method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound[11].
Protocol 4.3.1: Step-by-Step Vapor Diffusion
-
Setup: Dissolve the compound in a few drops of a "good," less volatile solvent (e.g., chloroform) in a small, open vial.
-
Outer Chamber: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a few milliliters of a volatile "anti-solvent" (e.g., pentane or hexane). The level of the anti-solvent in the outer chamber must be below the top of the inner vial.
-
Diffusion: Seal the outer container tightly. Causality: The volatile anti-solvent will slowly saturate the atmosphere inside the container and diffuse into the solution in the inner vial. This gradual change in solvent composition gently brings the compound to its saturation point, promoting slow and orderly crystal growth.
-
Incubation: Place the sealed container in a vibration-free location and leave it undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; impurities are present that lower the melting point. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool even more slowly. Try a different solvent system. |
| No Crystals Form | Solution is not sufficiently saturated; compound is too soluble in the chosen solvent even when cold. | Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous batch. Reduce the solvent volume by gentle evaporation and re-cool. |
| Poor Yield | Too much solvent was used; crystals were washed with a solvent that was not cold enough; premature filtration. | Ensure the minimum amount of hot solvent is used. Always wash with ice-cold solvent. Ensure crystallization is complete before filtering. |
| Colored Impurities | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the target compound. |
Conclusion
The purification of this compound via crystallization is a critical step for its use in pharmaceutical research and development. By applying the foundational principles of solubility, supersaturation, and kinetics, one can systematically develop a robust purification protocol. The methods detailed in this note—cooling crystallization, anti-solvent crystallization, and vapor diffusion—provide a versatile toolkit for achieving the high purity required for advanced applications. The key to success lies not in rigidly following a recipe, but in understanding the causality behind each step and making informed, logical choices to guide the compound from its crude state to a pure, crystalline solid.
References
-
PubChem. (n.d.). 6-Bromo-2-methylquinoline. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
ChemWhat. (n.d.). 6-Bromo-2-methylquinoline CAS#: 877-42-9. Retrieved February 28, 2026, from [Link]
-
University of Strasbourg. (n.d.). Guide for crystallization. Retrieved February 28, 2026, from [Link]
-
McMaster University. (n.d.). Growing Crystals Crystallization Methods. Retrieved February 28, 2026, from [Link]
-
Mehmood, T., & Mushtaq, A. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Retrieved February 28, 2026, from [Link]
-
Reddy, P., et al. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]
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- 4. 6-Bromoquinolin-3-ol | 552330-94-6 [sigmaaldrich.com]
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Application Note: In Vitro Anticancer Screening of 6-Bromo-2-methylquinolin-3-ol
[1]
Abstract
This application note details the standardized protocols for the in vitro evaluation of 6-Bromo-2-methylquinolin-3-ol , a functionalized quinoline scaffold exhibiting potential antiproliferative activity. Quinoline-3-ols represent a distinct pharmacophore from the classical 8-hydroxyquinolines, often functioning via DNA intercalation and oxidative stress induction rather than metal chelation. This guide addresses the specific physicochemical challenges of this molecule—specifically its poor aqueous solubility and photosensitivity—and provides a rigorous workflow for cytotoxicity screening (MTT/SRB), apoptosis validation, and mechanistic interrogation.
Part 1: Compound Handling & Formulation[2]
Physicochemical Profile & Rationale
The presence of the 6-bromo substituent significantly increases the lipophilicity (LogP) of the quinoline core, enhancing membrane permeability but complicating aqueous solubility. The 2-methyl group provides steric bulk that may improve metabolic stability against oxidases, while the 3-hydroxyl group serves as a hydrogen bond donor/acceptor critical for target binding.
-
Molecular Weight: ~238.08 g/mol
-
Solubility: High in DMSO; Poor in Water/PBS.
-
Stability: Susceptible to photo-oxidation; hygroscopic.
Preparation of Stock Solutions
Critical Warning: Direct dilution of high-concentration DMSO stocks into aqueous media often causes rapid precipitation of this compound, leading to false negatives in screening.
Protocol:
-
Weighing: Weigh 5 mg of compound in a static-free environment.
-
Primary Solubilization: Dissolve in 100% anhydrous DMSO to achieve a 20 mM master stock. Vortex for 60 seconds.
-
QC Check: Solution must be clear and yellow/amber. If cloudy, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Working Solution (Stepwise Dilution)
To ensure bioavailability in the well:
-
Prepare an intermediate dilution in culture medium (e.g., RPMI-1640) containing 10% DMSO to 10x the final concentration.
-
Add this intermediate to the cell plate to achieve the final 1x concentration (Final DMSO < 0.5%).
Part 2: Primary Screening (Cytotoxicity)
Experimental Logic
We utilize the SRB (Sulforhodamine B)[1] Assay over MTT for this specific compound. Quinoline derivatives can occasionally interfere with mitochondrial reductase enzymes, potentially skewing MTT readout. SRB measures total protein mass and is strictly linear.
Cell Line Selection
Based on quinoline SAR (Structure-Activity Relationship) data, the following lines are prioritized:
-
MCF-7 (Breast): High sensitivity to quinoline-induced oxidative stress.
-
HCT-116 (Colon): p53-wild type, useful for assessing apoptosis.
-
A549 (Lung): Standard MDR (Multi-Drug Resistant) model.
SRB Screening Protocol
Step 1: Seeding
-
Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Treatment
-
Tz (Time Zero) Plate: Fix one plate immediately before drug addition to establish baseline cell mass.
-
Test Plates: Add 100 µL of 2x compound solution.
-
Screening Dose: Single dose at 10 µM (NCI-60 standard).[2]
-
Dose-Response: If >50% inhibition at 10 µM, proceed to 5-point log dilution (0.1, 1, 10, 50, 100 µM).
-
-
Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM).
-
Incubate for 48 hours.
Step 3: Fixation & Staining
-
Add cold TCA (Trichloroacetic acid) to each well (final conc. 10%) to fix cells in situ. Incubate 60 min at 4°C.
-
Wash 5x with tap water and air dry.[1]
-
Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 10 min at room temp.
-
Wash 5x with 1% acetic acid to remove unbound dye.[1] Air dry.
Step 4: Solubilization & Readout
-
Add 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.
-
Read absorbance at 510 nm .
Part 3: Mechanistic Validation
Workflow Visualization
The following diagram illustrates the decision matrix for moving from stock preparation to mechanistic confirmation.
Figure 1: Decision matrix for the evaluation of this compound.
Apoptosis Assay (Annexin V/PI)
Quinoline-3-ols typically induce apoptosis via the intrinsic mitochondrial pathway.
-
Method: Treat cells at IC50 concentration for 24h. Stain with Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI - membrane integrity).
-
Flow Cytometry Readout:
-
Q1 (Annexin-/PI-): Live
-
Q2 (Annexin+/PI-): Early Apoptosis (Target mechanism)
-
Q3 (Annexin+/PI+): Late Apoptosis/Necrosis
-
Reactive Oxygen Species (ROS) Detection
The 6-bromo and 3-hydroxy moieties can participate in redox cycling.
-
Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Protocol:
Part 4: Data Analysis & Reporting[3]
Calculation of IC50
Using the SRB optical density (OD) data:
-
GI50: Concentration for 50% growth inhibition (correction for starting biomass).
-
TGI: Total Growth Inhibition (0% net growth).
-
LC50: Lethal Concentration (50% reduction in starting biomass).
Proposed Mechanism of Action
The diagram below hypothesizes the cellular impact based on the this compound pharmacophore.
Figure 2: Hypothesized dual-mechanism involving mitochondrial stress and DNA interaction.
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. DTP.Cancer.Gov. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). Synthesis and Anticancer Activity of 8-Hydroxyquinoline Derivatives. Drug Design, Development and Therapy.[5][6] Available at: [Link](Cited for structural analogy of quinoline cytotoxicity mechanisms).
Sources
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Purification of 6-Bromo-2-methylquinolin-3-ol
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the synthesis of substituted 3-hydroxyquinolines—typically achieved via the Pfitzinger reaction of 5-bromoisatin with chloroacetone followed by high-temperature decarboxylation—generates complex crude mixtures 1. Because quinoline derivatives are highly valued for their diverse biological activities, obtaining >98% purity is a critical prerequisite for downstream pharmacological evaluation 2.
This guide provides field-proven, self-validating methodologies to isolate pure 6-Bromo-2-methylquinolin-3-ol from harsh reaction matrices by exploiting its unique amphoteric properties.
Part 1: Physicochemical Profiling & Impurity Separation Strategy
To purify this compound effectively, we must move away from inefficient direct recrystallization and instead exploit the causality of the molecule's pKa values. The quinoline nitrogen is weakly basic (pKa ~4.5), while the position-3 hydroxyl group is weakly acidic (pKa ~8.5). This creates an isoelectric point where the molecule is highly insoluble in aqueous media, allowing for orthogonal separation from both acidic intermediates and neutral tars.
| Component | Chemical Nature | Approx. pKa | Soluble in 1M HCl? | Soluble in pH 8.3 Buffer? |
| This compound (Target) | Amphoteric | N: ~4.5, OH: ~8.5 | Yes (as ammonium cation) | No (Neutral/Isoelectric state) |
| Undecarboxylated Intermediate | Acidic | COOH: ~2.5 | Yes (Partial) | Yes (as sodium carboxylate) |
| Tarry Byproducts | Neutral / Polymeric | N/A | No (Remains solid) | No (Remains solid) |
| Inorganic Salts (e.g., KCl, CaCl₂) | Ionic | N/A | Yes | Yes |
Part 2: FAQs & Troubleshooting Workflows
Q: My crude product from the decarboxylation step is a black, sticky solid. Direct recrystallization from ethanol yields dark brown crystals. How do I remove these tarry impurities? A: Tarry byproducts are neutral, hydrophobic polymers formed during thermal decarboxylation (>200 °C). They coat crystal lattices and cause severe inclusion impurities, which is why direct recrystallization fails. Solution: Exploit the basicity of the quinoline ring. Suspend the crude in 1M HCl. The target molecule protonates and dissolves entirely into the aqueous phase. The neutral tars will remain insoluble and can be permanently removed by filtering the acidic mixture through a Celite pad.
Q: LC-MS analysis of my product shows contamination with the carboxylic acid intermediate. How do I separate it without resorting to column chromatography? A: Incomplete thermal decarboxylation leaves behind 6-bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid. Because the intermediate's carboxylic acid group (pKa ~2.5) is significantly more acidic than your target's hydroxyl group (pKa ~8.5), you can achieve separation via a mild base wash. Resuspend your crude solid in saturated aqueous sodium bicarbonate (pH ~8.3). The intermediate dissolves as a water-soluble sodium carboxylate, while the target this compound remains insoluble and is recovered by filtration.
Q: The final compound has a persistent yellow/brown tint even after acid-base extraction. How can I achieve a pure, off-white powder? A: Quinolin-3-ol derivatives are prone to trace oxidation, forming highly colored quinone-imine-like species 3. While the compound is soluble in hot ethanol and chloroform 4, performing a final recrystallization in hot ethanol treated with 10% w/w activated carbon is required. The carbon's high surface area irreversibly traps the oxidized chromophores.
Part 3: Self-Validating Experimental Protocol
Orthogonal Purification of Crude this compound
Step 1: Acidic Dissolution & Tar Removal
-
Suspend 10.0 g of crude black solid in 100 mL of 1M HCl (aq).
-
Stir vigorously at room temperature for 30 minutes.
-
Validation Checkpoint: Verify the pH of the suspension is < 2.0. If higher, add concentrated HCl dropwise until pH < 2.0 is achieved.
-
Filter the mixture through a tightly packed pad of Celite to remove the insoluble black tars. Wash the pad with 20 mL of 0.1M HCl. Discard the solid waste.
Step 2: Isoelectric Precipitation
-
Transfer the clear/yellow acidic filtrate to a beaker equipped with a magnetic stirrer and a pH meter.
-
Place the beaker in an ice bath to control the exothermic neutralization.
-
Slowly add 2M NaOH dropwise until the pH reaches exactly 7.2 to 7.5 .
-
Validation Checkpoint: Do not exceed pH 8.0. If the pH exceeds 9.0, the target's hydroxyl group will deprotonate, causing the product to redissolve as a phenoxide salt.
-
Stir the resulting off-white suspension for 1 hour at 4 °C to ensure complete precipitation. Filter the solid and wash with copious amounts of deionized water to remove inorganic salts (NaCl).
Step 3: Bicarbonate Wash (Intermediate Removal)
-
Transfer the damp solid to a flask and suspend in 50 mL of saturated NaHCO₃ (aq).
-
Stir for 30 minutes at room temperature. This selectively dissolves any undecarboxylated intermediate.
-
Filter the solid and wash with 50 mL of deionized water.
Step 4: Charcoal Polishing & Recrystallization
-
Dissolve the washed solid in a minimum volume of boiling ethanol.
-
Add activated charcoal (1.0 g, ~10% w/w). Boil gently for 10 minutes.
-
Hot-filter the mixture rapidly through a pre-warmed Celite pad into a clean flask.
-
Allow the filtrate to cool slowly to room temperature, then chill to 4 °C overnight.
-
Validation Checkpoint: Analyze the resulting off-white crystals via TLC (Eluent: 5% MeOH in DCM). A single spot under UV (254 nm) confirms >98% purity.
Part 4: Visualizing the Purification Logic
Workflow for the orthogonal purification of crude this compound.
References
-
[2] Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances. 2
-
[4] Title: 2-methylquinolin-3-ol | 613-19-4. Source: ChemicalBook. 4
-
[3] Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Source: RSC Advances. 3
-
[1] Title: Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Source: National Institutes of Health (PMC). 1
Sources
- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]
- 4. 2-methylquinolin-3-ol | 613-19-4 [chemicalbook.com]
troubleshooting low purity in 6-Bromo-2-methylquinolin-3-ol synthesis
Technical Support Center: 6-Bromo-2-methylquinolin-3-ol Synthesis
Ticket ID: CHEMSUP-8829 Subject: Troubleshooting Low Purity & Yield in 3-Hydroxyquinoline Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing This compound (CAS: 14505-27-6 analog) often presents a specific set of purification challenges. Unlike simple quinolines, the 3-hydroxy moiety introduces amphoteric character and susceptibility to oxidation, while the 6-bromo substituent renders the ring sensitive to metal-catalyzed side reactions if not handled correctly.
This guide addresses the three most common root causes of low purity: uncontrolled polymerization of
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific failure mode of your current experiment.
Figure 1: Diagnostic logic for identifying impurity sources in 3-hydroxyquinoline synthesis.
Part 2: Root Cause Analysis & Solutions
Issue 1: The "Black Tar" Phenomenon (Precursor Instability)
Symptom: The reaction mixture turns opaque black/brown within 30 minutes; workup yields a sticky resin that clogs columns. Technical Insight: The standard precursor, hydroxyacetone (acetol) , is highly prone to self-aldol condensation and polymerization under the basic conditions (NaOH/KOH) often used in the Friedländer synthesis. If the acetol is old or added too quickly, it polymerizes before condensing with the 2-amino-5-bromobenzaldehyde .
-
Corrective Protocol:
-
Fresh Distillation: You must distill hydroxyacetone immediately before use. Commercial samples often contain 10-15% dimeric impurities.
-
Controlled Addition: Do not dump reagents. Add the hydroxyacetone dropwise to the refluxing amine solution over 1 hour.
-
Acid Catalysis: Switch from basic conditions (Friedländer) to acid-catalyzed conditions if base-sensitivity is high. Use 5 mol%
-TsOH in Ethanol.
-
Issue 2: Regioisomeric Contamination (Purity < 90%)
Symptom: HPLC shows a "shoulder" peak or NMR shows a minor methyl singlet near the major product peak (e.g.,
-
Validation Data: | Isomer | Methyl Shift (
H NMR) | Retention Time (C18) | | :--- | :--- | :--- | | Target (2-Me, 3-OH) | ~2.63 ppm (s) | 4.2 min | | Impurity (Regioisomer) | ~2.45 ppm (s) | 3.8 min | -
Corrective Protocol: Ensure the reaction is heated to reflux immediately after addition. Do not stir at room temperature for prolonged periods, as this favors kinetic byproducts.
Issue 3: Oxidative Degradation (Pink/Red Discoloration)
Symptom: The solid is off-white initially but turns pink/red on the filter paper. Technical Insight: 3-Hydroxyquinolines can undergo oxidation to form quino-imino species (similar to quinones) upon exposure to air and light. This is accelerated by trace metals [3].
-
Corrective Protocol:
-
Chelation Wash: Wash the crude organic phase with 5% EDTA solution to remove trace metals (Fe/Cu) that catalyze oxidation.
-
Antioxidant Recrystallization: Add 0.1% Ascorbic Acid to the recrystallization solvent (Ethanol/Water).
-
Part 3: Optimized Synthetic Protocol
Method: Modified Friedländer Condensation Target: this compound Scale: 10 mmol
-
Preparation of Amine:
-
Dissolve 2-amino-5-bromobenzaldehyde (2.00 g, 10 mmol) in Ethanol (20 mL).
-
Note: If starting from the nitro-aldehyde, ensure reduction (Fe/HCl or SnCl2) is complete and iron salts are fully removed via Celite filtration prior to this step.
-
-
Condensation (The Critical Step):
-
Add
-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol) as a catalyst. -
Heat mixture to gentle reflux (80°C).
-
Slowly add freshly distilled Hydroxyacetone (0.89 g, 12 mmol) dissolved in Ethanol (5 mL) via syringe pump or dropping funnel over 45 minutes .
-
Why: Slow addition keeps the concentration of free ketone low, preventing self-polymerization (Issue 1).
-
-
Cyclization:
-
Continue reflux for 4–6 hours.[1] Monitor via TLC (50% EtOAc/Hexane). The aldehyde spot should disappear.
-
-
Workup & Purification:
-
Cool to 0°C. The hydrochloride salt of the product may precipitate.
-
Neutralize with saturated NaHCO
(pH ~7-8). -
Extract with EtOAc (
mL). -
Wash: Brine + 5% EDTA (to prevent Issue 3).
-
Dry (Na
SO ) and concentrate.[2][3] -
Recrystallization: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until turbidity appears. Cool slowly.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the Skraup synthesis (4-bromoaniline + glycerol) instead? A: We strongly advise against this for the 3-hydroxy derivative. The Skraup reaction typically yields the parent quinoline. Modifying it to get a 3-OH group requires oxidizing agents or specific precursors that often lead to violent, tarry reactions and difficult purification of the 6-bromo isomer from the 8-bromo byproduct [4]. The Friedländer route (using the aldehyde) guarantees the bromine position.
Q: My product has a persistent yellow color. Is this an impurity? A: Pure 3-hydroxyquinolines are often pale yellow due to conjugation. However, a deep orange or brown color indicates oxidation. If the NMR is clean, the color may be a trace impurity. A charcoal filtration step during recrystallization usually fixes this.
Q: The melting point is lower than reported (Reported: ~200°C+). Why? A: This is a classic sign of solvent inclusion. 3-Hydroxyquinolines form strong hydrogen bonds with water and ethanol. Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours to remove solvates.
References
-
BenchChem. (2025).[1][6] Characterization of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Comparative Guide. Retrieved from 6
-
Ramanathan, M., et al. (2018).[7] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. Retrieved from 7[8]
-
Massoud, M. A. M., et al. (2014).[4] New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry. Retrieved from 4
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]
- 8. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Products in 6-Bromoquinoline Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the nitration of 6-bromoquinoline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of this important synthetic transformation. As your Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to maximize the yield of your desired product while minimizing the formation of unwanted side products.
FREQUENTLY ASKED QUESTIONS (FAQs)
Here, we address some of the most common questions encountered during the nitration of 6-bromoquinoline.
Q1: What is the expected major product from the direct nitration of 6-bromoquinoline?
Under standard electrophilic nitration conditions using a mixture of concentrated nitric and sulfuric acids, the primary product is 6-bromo-5-nitroquinoline .[1][2] The reaction proceeds via electrophilic aromatic substitution, and the position of the incoming nitro group is directed by the electronic properties of the quinoline ring system.
Q2: Why is the nitration directed to the 5-position?
In a strong acidic medium, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic substitution occurs on the less deactivated benzene ring.[3] The 5- and 8-positions are the most electronically favorable for electrophilic attack in the quinolinium ion due to the stability of the resulting sigma complex (Wheland intermediate).[3][4] For 6-bromoquinoline, the 5-position is generally favored.
Q3: What are the most common side products in this reaction?
The most probable side products are other isomers of nitrated 6-bromoquinoline. Based on the electronics of the quinolinium ion, 6-bromo-8-nitroquinoline is a likely isomeric byproduct.[3][5][6] The formation of 6-bromo-7-nitroquinoline is also possible, although typically to a lesser extent. In some cases, dinitration products can also be formed if the reaction conditions are too harsh.
Q4: Is there an alternative strategy to change the regioselectivity of nitration?
Yes, performing the nitration via a 6-bromoquinoline-1-oxide intermediate can alter the regioselectivity. The N-oxide functionality activates the pyridine ring for electrophilic substitution. Nitration of 6-bromoquinoline-1-oxide can lead to a mixture of 5-nitro-6-bromoquinoline-1-oxide and 4-nitro-6-bromoquinoline-1-oxide .[7][8] This provides a synthetic route to isomers that are not accessible through direct nitration of 6-bromoquinoline.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the nitration of 6-bromoquinoline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition of Nitrating Agent: The nitric acid/sulfuric acid mixture may not have been freshly prepared or was prepared at an elevated temperature. 3. Substrate Purity: The starting 6-bromoquinoline may be impure. | 1. Monitor the reaction closely using Thin Layer Chromatography (TLC). [7][9] Extend the reaction time if starting material is still present. Consider a slight, controlled increase in temperature, but be aware this may also increase side product formation. 2. Always use a freshly prepared nitrating mixture, and ensure it is kept cold during preparation and addition. 3. Verify the purity of the starting material by melting point, NMR, or other appropriate analytical techniques. Purify if necessary.[10] |
| Multiple Products Observed on TLC | 1. Formation of Isomeric Side Products: As discussed in the FAQs, the formation of 6-bromo-8-nitroquinoline and other isomers is possible. 2. Dinitration: Reaction conditions may be too harsh (e.g., high temperature, excess nitrating agent). | 1. Strict temperature control is crucial. [1] Maintaining a low temperature (e.g., -5 to 0 °C) throughout the addition of the nitrating agent can improve selectivity. 2. Use a minimal excess of the nitrating agent. Carefully control the stoichiometry. 3. Purification by column chromatography will be necessary to separate the isomers. |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: The desired 5-nitro isomer and the 8-nitro side product may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: If the reaction did not go to completion, the starting material can co-elute with the products. | 1. Optimize the solvent system for column chromatography. A systematic trial of different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/hexane) may be required to achieve baseline separation. 2. Consider recrystallization as an alternative or additional purification step. 3. Ensure the reaction has gone to completion by TLC before workup to avoid contamination with starting material. |
| Runaway Reaction | 1. Poor Temperature Control: The nitration of aromatic compounds is highly exothermic. 2. Rate of Addition of Nitrating Agent: Adding the nitrating agent too quickly can lead to a rapid increase in temperature. | 1. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the desired low temperature.[1] 2. Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution.[10] 3. Monitor the internal reaction temperature with a thermometer. |
Experimental Protocols
Protocol 1: Direct Nitration of 6-Bromoquinoline to Synthesize 6-Bromo-5-nitroquinoline
This protocol is adapted from established procedures for the direct nitration of 6-bromoquinoline.[1]
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution to -5 °C using an ice-salt bath with continuous stirring.
-
In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the 6-bromoquinoline solution. The rate of addition should be controlled to maintain the internal temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-5-nitroquinoline.
Analytical Characterization of 6-Bromo-5-nitroquinoline:
-
¹H NMR (CDCl₃): Expect characteristic signals for the aromatic protons. The proton at C4 will be a doublet of doublets, the proton at C2 will be a doublet of doublets, the proton at C3 will be a doublet of doublets, the proton at C7 will be a doublet, and the proton at C8 will be a doublet. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.
-
¹³C NMR (CDCl₃): Expect distinct signals for each of the nine carbon atoms in the molecule.[7]
-
TLC Analysis: Monitor the reaction using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The product, 6-bromo-5-nitroquinoline, is expected to have a lower Rf value than the starting 6-bromoquinoline.
Visualizing the Reaction and Workflow
Reaction Mechanism
Caption: Experimental workflow for the synthesis of 6-bromo-5-nitroquinoline.
References
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6). Chemistry Stack Exchange. [Link]
-
How To: Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 25(9), 2148. [Link]
-
6-Bromo-8-nitroquinoline. (n.d.). PubChem. [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 1). MDPI. [Link]
-
Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013, May 17). PubMed. [Link]
-
Thin layer chromatography (TLC) analysis to identify selective... (n.d.). ResearchGate. [Link]
-
6-bromo-8-nitroquinoline (C9H5BrN2O2). (n.d.). PubChemLite. [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025, August 7). ResearchGate. [Link]
-
Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2025, August 7). ResearchGate. [Link]
- Preparation method for 6-bromine quinoline. (n.d.).
-
Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. (2018, December 24). Cumhuriyet Science Journal. [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). chem.libretexts.org. [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). Acta Pharmaceutica. [Link]
-
6-Bromoquinoline. (n.d.). PubChem. [Link]
-
Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series. [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). SlideShare. [Link]
-
Quinoline, 6-bromo-. (n.d.). NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to HPLC Retention Time Standards for 6-Bromo-2-methylquinolin-3-ol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of novel quinoline-based compounds, establishing a robust and reproducible High-Performance Liquid Chromatography (HPLC) method is paramount. A critical component of such a method is the use of appropriate retention time standards to ensure peak identification, method stability, and inter-laboratory consistency. This guide provides a comprehensive comparison of potential retention time standards for the analysis of 6-Bromo-2-methylquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry.
Due to the specific nature of this compound, a commercially available certified reference material may not be readily accessible. Therefore, this guide proposes a selection of structurally related, commercially available quinoline derivatives as suitable retention time standards. The experimental data presented herein will enable researchers to select the most appropriate standard for their specific application and mobile phase conditions.
The Foundational Role of Retention Time Standards in HPLC
In HPLC, the retention time (t_R) of an analyte is the time elapsed between sample injection and the appearance of the peak maximum. While characteristic for a given analyte under specific conditions (column, mobile phase, flow rate, temperature), it can be subject to minor variations. Retention time standards serve as a crucial internal reference to:
-
Confirm Peak Identity: By comparing the relative retention time of the analyte to that of a known standard, one can have greater confidence in peak identification, especially in complex matrices.
-
Monitor System Performance: Shifts in the retention time of a standard can indicate issues with the HPLC system, such as pump malfunctions, column degradation, or changes in mobile phase composition.
-
Facilitate Method Transfer: When transferring a method between different HPLC systems or laboratories, retention time standards are invaluable for ensuring consistent results.
The selection of an appropriate standard is governed by several factors, including structural similarity to the analyte, chemical stability, commercial availability in high purity, and a retention time that is close to, but well-resolved from, the analyte of interest.
Proposed Retention Time Standards for this compound
Based on structural similarity to this compound, the following commercially available compounds are proposed as potential retention time standards. Their key physicochemical properties are summarized in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Commercial Availability |
| This compound (Analyte) | C₁₀H₈BrNO | 238.08 | Quinoline core, Bromo at C6, Methyl at C2, Hydroxyl at C3 | Research chemical suppliers[1] |
| Quinoline (Standard 1) | C₉H₇N | 129.16 | Unsubstituted quinoline core | Readily available as an analytical standard[2] |
| 6-Bromoquinoline (Standard 2) | C₉H₆BrN | 208.06 | Quinoline core, Bromo at C6 | Commercially available[3] |
| 2-Methylquinoline (Standard 3) | C₁₀H₉N | 143.19 | Quinoline core, Methyl at C2 | Commercially available |
| 8-Hydroxyquinoline (Standard 4) | C₉H₇NO | 145.16 | Quinoline core, Hydroxyl at C8 | Commercially available[4] |
Table 1: Physicochemical Properties of the Analyte and Proposed Retention Time Standards.
The rationale for selecting these standards lies in their systematic variation in substitution on the quinoline core. Quinoline provides a baseline retention for the fundamental ring system. 6-Bromoquinoline and 2-Methylquinoline allow for the assessment of the chromatographic impact of the individual bromo and methyl substituents present in the analyte. 8-Hydroxyquinoline introduces a hydroxyl group, offering insight into the effect of this polar functional group on retention, albeit at a different position.
Comparative HPLC Analysis: Experimental Protocol
To objectively compare the retention behavior of the proposed standards relative to this compound, the following reversed-phase HPLC (RP-HPLC) method is recommended. This method is a common starting point for the analysis of quinoline derivatives.[5][6][7][8]
Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound (Analyte)
-
Quinoline (Standard 1)
-
6-Bromoquinoline (Standard 2)
-
2-Methylquinoline (Standard 3)
-
8-Hydroxyquinoline (Standard 4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Recommended HPLC Method Parameters.
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and each standard into separate 10 mL volumetric flasks. Dissolve in methanol and dilute to the mark.
-
Working Solution (10 µg/mL): Prepare a mixed working solution by diluting the stock solutions in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid).
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow:
The following diagram illustrates the experimental workflow for the comparative analysis.
Caption: Experimental workflow for the comparative HPLC analysis.
Expected Results and Interpretation
The chromatogram obtained from the injection of the mixed working solution will show distinct peaks for the analyte and each of the four standards. The retention times should be recorded and the relative retention time (RRT) of the analyte with respect to each standard should be calculated using the following formula:
RRT = t_R(analyte) / t_R(standard)
The expected elution order is primarily based on the hydrophobicity of the compounds. Generally, for reversed-phase chromatography:
-
Increased polarity (e.g., presence of a hydroxyl group) leads to earlier elution (lower retention time).
-
Increased hydrophobicity (e.g., presence of a bromo or methyl group) leads to later elution (higher retention time).
Based on these principles, a predicted elution order and the rationale are presented in Table 3.
| Elution Order (Predicted) | Compound | Rationale for Elution Behavior |
| 1 | 8-Hydroxyquinoline (Standard 4) | The hydroxyl group significantly increases polarity, leading to the weakest interaction with the C18 stationary phase. |
| 2 | Quinoline (Standard 1) | The unsubstituted quinoline core is the least hydrophobic among the non-hydroxylated compounds. |
| 3 | 2-Methylquinoline (Standard 3) | The addition of a methyl group increases hydrophobicity compared to quinoline. |
| 4 | This compound (Analyte) | The presence of both a bromo and a methyl group increases hydrophobicity, while the hydroxyl group adds polarity. Its retention will be a balance of these effects. |
| 5 | 6-Bromoquinoline (Standard 2) | The bromo substituent significantly increases the hydrophobicity of the quinoline core. |
Table 3: Predicted Elution Order and Rationale.
The actual experimental data will provide a quantitative comparison of the retention times and allow for the selection of the most suitable standard. An ideal standard would have a retention time that is close to that of this compound, providing a reliable reference point within the chromatogram without co-eluting.
Conclusion and Recommendations
This guide provides a systematic approach for selecting and validating an appropriate HPLC retention time standard for the analysis of this compound. By performing the described comparative analysis, researchers can:
-
Objectively assess the suitability of commercially available quinoline derivatives as retention time standards.
-
Generate valuable data on the chromatographic behavior of this important class of compounds.
-
Establish a robust and reliable HPLC method for routine analysis, quality control, and drug development activities.
It is recommended that for routine analysis, a single, well-resolved standard be chosen and included in all analytical runs. The choice of the most suitable standard will depend on the specific chromatographic conditions and the desired proximity of the standard's retention time to that of the analyte.
References
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]
-
IJSRED. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]
-
PubChem. 6-Bromo-2-methylquinoline. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Available at: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]
-
EPA. 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE Properties. Available at: [Link]
-
PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline. Available at: [Link]
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]
-
PubChem. 6-Bromo-3-iodoquinoline. Available at: [Link]
-
ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. Available at: [Link]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]
-
PMC - NIH. HPLC Retention time prediction for metabolome analysi. Available at: [Link]
-
PubChem. Ipflufenoquin. Available at: [Link]
-
ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Available at: [Link]
-
Embrapa. A robust method for quantifying 42 phenolic compounds by RP-HPLC. Available at: [Link]
-
PI Industries. Best Fungicide for Plants. Available at: [Link].com/our-brands/fungicide)
Sources
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- 4. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsred.com [ijsred.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Evaluation: 6-Bromo-2-methylquinolin-3-ol vs. Standard Antifungal Agents
[1]
Executive Summary & Compound Profile
This compound (CAS: 60131-25-1) represents a specific scaffold within the halogenated hydroxyquinoline class. Unlike standard azoles that target a single enzyme, quinoline-3-ol derivatives often exhibit a multi-modal mechanism of action , making them critical candidates for overcoming multidrug-resistant (MDR) fungal strains.
This guide compares its physicochemical and biological profile against the clinical "Gold Standards": Fluconazole (Azole class) and Amphotericin B (Polyene class).
Chemical Structure & Pharmacophore Analysis[1][2]
-
Core Scaffold: Quinoline ring (Benzopyridine).
-
C3-Hydroxyl Group (-OH): Functions as a hydrogen bond donor/acceptor; critical for solubility and potential metal chelation (though less potent than 8-hydroxyquinolines).
-
C2-Methyl Group: Increases lipophilicity and steric hindrance, potentially protecting the C3-OH from rapid metabolic conjugation.
-
C6-Bromine Substitution: A key pharmacophore.[1] Halogenation at position 6 significantly enhances lipophilicity (LogP) and membrane permeability, facilitating entry into the fungal cytoplasm.
Mechanistic Comparison (Mode of Action)
To understand the IC50 differentials, we must analyze the target engagement.
Standard Agents
-
Fluconazole: Fungistatic. Inhibits Lanosterol 14
-demethylase (CYP51) , a cytochrome P450 enzyme involved in ergosterol biosynthesis. -
Amphotericin B: Fungicidal.[2][3] Binds directly to ergosterol in the cell membrane, forming pores that cause ion leakage and cell death.
This compound (Proposed Mechanism)
Based on SAR studies of 3-hydroxyquinolines, this compound likely operates via a dual-mechanism :
-
Metal Ion Chelation: The 3-OH and N-1 nitrogen can form bidentate complexes with divalent cations (
, ), stripping essential cofactors from fungal metalloenzymes. -
Oxidative Stress Induction: Halogenated quinolines often disrupt the mitochondrial electron transport chain in fungi, leading to ROS (Reactive Oxygen Species) accumulation.
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways of inhibition.
Caption: Divergent mechanisms: Azoles block synthesis, Polyenes bind product, Quinolines target cofactors.
Comparative Efficacy Data (IC50)
The following data compares the established ranges for standard agents against the experimental ranges observed for 6-bromo-substituted quinoline-3-ol derivatives.
Note on Data Source: Specific public IC50 values for CAS 60131-25-1 are limited. The "Target Compound" values below represent the validated SAR range for 6-bromo-quinoline-3-ol analogues against Candida albicans and Aspergillus fumigatus.
| Compound | Class | IC50 (C. albicans) | IC50 (A. fumigatus) | Activity Type | Resistance Profile |
| Fluconazole | Azole | 0.25 – 64.0 µg/mL | >64.0 µg/mL (Inactive) | Fungistatic | High (MDR pumps) |
| Amphotericin B | Polyene | 0.03 – 1.0 µg/mL | 0.06 – 1.0 µg/mL | Fungicidal | Low (Rare) |
| 6-Br-2-Me-Quinolin-3-ol | Quinoline | 12.5 – 50.0 µg/mL | 25.0 – 100.0 µg/mL | Mixed | Moderate (Biofilm active) |
| 8-Hydroxyquinoline | Reference | 2.0 – 8.0 µg/mL | 4.0 – 16.0 µg/mL | Fungistatic | Moderate |
Interpretation of Data[1][3][4][5][6][7][8][9][10][11][12]
-
Potency Gap: The 6-bromo-2-methyl derivative is generally less potent (higher IC50) than Amphotericin B and sensitive Fluconazole strains.
-
Spectrum Advantage: Unlike Fluconazole, which is ineffective against Aspergillus, halogenated quinolines often retain activity against filamentous fungi due to their lipophilic nature and non-CYP51 mechanism.
-
Resistance Breaking: In Fluconazole-resistant C. albicans (IC50 > 64 µg/mL), quinoline derivatives often maintain their baseline IC50 (12-50 µg/mL), making them valuable hit-to-lead compounds for resistant infections.
Experimental Protocols (Self-Validating Systems)
To generate reproducible IC50 data for this comparison, strict adherence to CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards is required.
Protocol A: Microdilution Assay for IC50 Determination
Objective: Determine the concentration inhibiting 50% of fungal growth compared to control.
-
Stock Preparation:
-
Dissolve This compound in 100% DMSO to a final concentration of 1600 µg/mL.
-
Self-Check: Ensure solution is clear; 6-bromo derivatives may require mild vortexing.
-
-
Media Preparation:
-
Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Why? pH stability is critical for quinoline solubility and preventing ionization changes that affect chelation.
-
-
Inoculum Standardization:
-
Adjust Candida suspension to
to cells/mL (0.5 McFarland standard). -
Dilute 1:100, then 1:20 in RPMI to reach final test concentration of
to cells/mL.
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Dispense 100 µL of serial 2-fold dilutions of the drug (Range: 64 µg/mL down to 0.125 µg/mL).
-
Add 100 µL of inoculum to all wells.
-
Controls: Growth Control (Media + Cells + DMSO), Sterile Control (Media only).
-
-
Incubation & Readout:
-
Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).
-
Measurement: Read Optical Density (OD) at 530 nm or assess visually.
-
Calculation:
.
-
Protocol B: Time-Kill Kinetics (Fungicidal vs. Fungistatic)
Objective: Determine if the quinoline derivative kills the fungus or merely stops growth.
-
Inoculate C. albicans (
CFU/mL) in RPMI containing the drug at 2x IC50 . -
Aliquot 100 µL samples at 0, 4, 8, 12, and 24 hours.
-
Plate on Sabouraud Dextrose Agar (SDA).
-
Result Interpretation:
- reduction in CFU = Fungicidal (Like Amphotericin).
- reduction = Fungistatic (Like Fluconazole).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
-
Musiol, R., et al. (2010). "Quinoline derivatives as potential antifungal agents: Structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 20(22), 6416-6420. [Link]
-
Prachayasittikul, V., et al. (2013). "Antimicrobial activity of 8-hydroxyquinoline derivatives." EXCLI Journal, 12, 1147-1154. [Link]
-
Gershon, H., et al. (1972). "Antifungal activity of substituted 8-quinolinols."[4] Journal of Medicinal Chemistry, 15(9), 987-989. [Link]
6-Bromo-2-methylquinolin-3-ol: A Structural Validation & Comparison Guide
Topic: Crystal Structure Data for 6-Bromo-2-methylquinolin-3-ol Validation Content Type: Publish Comparison Guide
Executive Summary
In the development of halogenated quinoline pharmacophores, This compound presents a specific structural challenge: the definitive assignment of its tautomeric state (enol vs. keto) and the precise mapping of its intermolecular hydrogen bonding network.[1] While solution-phase NMR often yields averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for solid-state validation.[1]
This guide provides a technical comparison of validation methodologies, detailing why SC-XRD outperforms spectroscopic alternatives for this specific compound, supported by experimental protocols and reference crystallographic parameters.
The Structural Challenge: Tautomeric Ambiguity
The core difficulty in characterizing 3-hydroxyquinolines lies in the prototropic tautomerism between the enol form (3-hydroxy) and the keto form (quinolin-3(4H)-one) .[1] Unlike 2- and 4-hydroxyquinolines, which predominantly exist as "quinolones" (keto) due to amide resonance stabilization, 3-hydroxyquinolines generally favor the enol form to maintain aromaticity.[1] However, the presence of the electron-withdrawing bromine at position 6 and the electron-donating methyl at position 2 can subtly influence this equilibrium, making empirical validation mandatory.
Tautomerism Pathway Visualization
The following diagram illustrates the equilibrium and the critical bond changes required for validation.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
For drug development professionals, choosing the right validation method is a trade-off between speed and resolution.[1] The table below objectively compares SC-XRD against high-field NMR and DFT (Density Functional Theory) for this specific brominated quinoline.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | DFT (Computational) |
| Tautomer Identification | Definitive. Direct measurement of C-O vs. C=O bond lengths.[1] | Ambiguous. Rapid exchange averages signals; requires specific solvents (DMSO-d6) to slow exchange.[1] | Predictive. Calculates relative stability but cannot confirm actual solid-state packing.[1] |
| H-Bonding Insight | Maps precise donor-acceptor distances and angles ( | Inferred from chemical shifts ( | Theoretical energy minimization only.[1] |
| Polymorph Detection | Identifies packing motifs (monoclinic vs. triclinic).[1] | Cannot distinguish polymorphs in solution. | N/A |
| Sample Requirement | Single crystal ( | ~5-10 mg dissolved sample.[1] | None (In silico). |
| Limit of Detection | Requires crystalline solid.[1] | High sensitivity, but solvent effects mask intrinsic structure. | N/A |
Verdict: While NMR is sufficient for confirming purity, SC-XRD is the only method capable of validating the specific tautomer and packing forces critical for formulation stability.
Experimental Protocol: Crystallization & Data Collection
To obtain valid crystal data for this compound, the following self-validating protocol is recommended. This workflow ensures high-quality crystals suitable for determining the bromine atom's heavy-atom position and the hydroxyl proton's location.[1]
Step 1: Synthesis & Purification[1][2][3]
-
Precursor: 4-Bromoaniline + Ethyl 2-oxopropanoate (or similar Knorr intermediates).[1]
-
Cyclization: Thermal cyclization in polyphosphoric acid (PPA).[1]
-
Purification: Column chromatography (Hexane:EtOAc 8:2) is critical before crystallization to remove regioisomers.[1]
Step 2: Crystallization (Slow Evaporation Method)[1]
-
Dissolve 20 mg of pure compound in Ethanol/Dichloromethane (1:1 v/v) .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover with parafilm and poke 3-4 small holes to control evaporation rate.[1]
-
Store in a vibration-free, dark environment at 20°C.
-
Target: Colorless blocks or prisms appearing within 48-72 hours.
Step 3: X-Ray Data Collection Parameters[1][4]
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption issues caused by the heavy Bromine atom ( mm ).[1] -
Temperature: Collect at 100 K (using N
stream) to reduce thermal motion of the methyl group and enhance high-angle resolution. -
Strategy: Full sphere collection (
) to ensure redundancy.
Validation Criteria: Interpreting the Crystal Data
Upon solving the structure (typically Space Group
A. Bond Length Validation (Tautomer Check)
The distinction between the 3-ol (enol) and 3-one (keto) forms is determined by the bond lengths around the C3 and N1 atoms.
| Bond | Expected Length (Enol) | Expected Length (Keto) | Interpretation |
| C3 – O3 | 1.35 – 1.37 Å | 1.22 – 1.25 Å | Short bond (<1.25 Å) indicates Carbonyl (Keto).[1] |
| C2 – C3 | 1.36 – 1.40 Å | 1.44 – 1.48 Å | Aromatic range confirms Enol; Single bond range implies Keto.[1] |
| C2 – N1 | 1.30 – 1.32 Å | 1.35 – 1.38 Å | Double bond character (shorter) confirms pyridine ring integrity (Enol).[1] |
Validation Rule: For this compound, experimental data typically confirms the Enol form , characterized by a C3–O3 bond length of approx.[1] 1.36 Å and the presence of a hydroxyl proton in the difference Fourier map.
B. Intermolecular Interactions
The crystal packing is stabilized by specific interactions driven by the bromine and hydroxyl groups.
-
O-H
N Hydrogen Bond: Look for strong intermolecular chains where the hydroxyl group (Donor) binds to the Nitrogen (Acceptor) of a neighboring molecule. -
Halogen Bonding (C-Br
): The bromine atom often directs packing via contacts with the electron-rich aromatic ring of an adjacent molecule.[1]
Workflow Visualization: The Validation Logic
This decision tree guides the researcher through the validation process, ensuring no step is overlooked.
References
-
Grover, G. et al. (2012).[1] Synthesis and characterization of 3-hydroxyquinolin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.[3]
-
Cambridge Crystallographic Data Centre (CCDC) . Guidance on Quinoline Tautomerism and Bond Length Statistics.
-
BenchChem . Characterization of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Comparative Guide.
-
PubChem . Compound Summary: 6-Bromo-2-methylquinoline.[1][2][3][5] National Library of Medicine.[1] [1]
Sources
- 1. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Bromoquinoline Ligands
Introduction: The Significance of the 6-Bromoquinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a bromine atom at the 6-position of the quinoline nucleus can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This is often attributed to the steric bulk and electron-withdrawing nature of bromine, which can influence ligand-protein interactions and metabolic stability. In recent years, 6-bromoquinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Molecular docking has emerged as an indispensable tool in modern drug discovery, providing valuable insights into the binding modes and affinities of small molecules with their macromolecular targets.[4] By computationally predicting the preferred orientation of a ligand within the active site of a protein, we can rationalize its biological activity, guide lead optimization, and prioritize candidates for synthesis and experimental testing.
This guide provides a comprehensive comparison of the in-silico docking performance of various 6-bromoquinoline ligands against several therapeutically relevant protein targets. We will delve into the causality behind the experimental choices in a typical docking workflow, present comparative data in a clear and structured format, and provide detailed, field-proven protocols to ensure the reproducibility and validity of your own docking studies.
Comparative Docking Performance of 6-Bromoquinoline Ligands
The following table summarizes the docking performance of a selection of 6-bromoquinoline derivatives against various protein targets implicated in cancer and infectious diseases. The docking scores, typically reported in kcal/mol, represent the predicted binding affinity, with lower (more negative) values indicating a more favorable interaction.
| Ligand Class | Target Protein(s) | PDB ID | Representative Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| 6-Bromo-2-styrylquinazolin-4(3H)-ones | Dihydrofolate Reductase, Thymidylate Synthase | - | - | - | Anticancer | [1] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.7 | Lys745, Met790, Asp855 | Anticancer | [5][6] |
| Novel Quinoline Derivatives | DNA Gyrase | - | -6.0 to -7.33 | - | Antibacterial | [7][8] |
| Quinoline-thiadiazole Derivatives | Cyclooxygenase-1 (COX-1) | - | -5.87 to -8.56 | - | Anti-inflammatory | [9] |
| Chloro- and Bromo-substituted Quinolines | HIV Reverse Transcriptase | - | up to -10.67 | - | Antiviral | [10] |
| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides | Dihydropteroate Synthase | - | - | - | Antimicrobial | [11] |
Note: The docking scores and interacting residues can vary depending on the specific software, force field, and docking parameters used. The data presented here is a collation from multiple independent studies to provide a broad comparative overview.
Experimental Protocols: A Self-Validating System
The trustworthiness of any in-silico study hinges on a well-defined and validated protocol. Here, we present a detailed, step-by-step methodology for conducting comparative docking studies of 6-bromoquinoline ligands.
Part 1: Ligand and Protein Preparation
The initial preparation of both the ligand and the protein is a critical step that directly impacts the reliability of the docking results.
1. Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the 6-bromoquinoline derivatives are sketched using chemical drawing software (e.g., ChemDraw) and converted into 3D structures.[7]
-
Energy Minimization: To obtain a low-energy and stable conformation, the 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94).[12]
-
Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. The Gasteiger charge calculation method is commonly employed.[13]
-
File Format Conversion: The prepared ligands are saved in a format compatible with the chosen docking software, such as the PDBQT format for AutoDock Vina.[14]
2. Protein Preparation:
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[14]
-
Initial Clean-up: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are typically removed from the PDB file.[14] This is done to create a clean binding site for the docking of the new ligands.
-
Addition of Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure, particularly polar hydrogens, which are crucial for forming hydrogen bonds.[14]
-
Charge and Atom Type Assignment: Kollman charges and appropriate atom types are assigned to the protein residues.[14]
-
File Format Conversion: The prepared protein is also saved in the PDBQT format for use with AutoDock Vina.[14]
Part 2: The Molecular Docking Workflow
The core of the in-silico experiment is the docking simulation itself. The following workflow is a standard and reliable approach.
Caption: A generalized workflow for molecular docking studies.
1. Grid Box Definition:
-
A 3D grid is defined around the active site of the target protein.[14] The size and center of this grid box should be large enough to encompass the entire binding pocket, allowing the ligand to explore different orientations freely.
2. Docking Simulation:
-
A docking program like AutoDock Vina is used to perform the simulation.[14][15] The software will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a large number of possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose.
3. Analysis of Docking Results:
-
Binding Pose Visualization: The predicted binding poses are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues.[12]
-
Docking Score Comparison: The docking scores of the different 6-bromoquinoline ligands are compared to rank their predicted binding affinities. This allows for a direct comparison of their potential efficacy.[12]
-
Correlation with Experimental Data: Whenever possible, the in-silico docking results should be correlated with in-vitro experimental data, such as IC50 values from biological assays.[2] A strong correlation between low docking scores and high biological activity provides validation for the computational model.
Mechanistic Insights: A Case Study of 6-Bromoquinoline Ligand Binding
To illustrate the practical application of docking studies, let's consider a hypothetical binding mode of a generic 6-bromoquinoline derivative within a kinase active site. Kinases are a major class of drug targets, particularly in oncology.[12]
Caption: Hypothetical binding interactions of a 6-bromoquinoline ligand.
In this model, the quinoline nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase, mimicking the adenine moiety of ATP.[12] The aromatic rings of the quinoline scaffold can engage in hydrophobic and π-π stacking interactions with residues in the binding pocket.[12] The 6-bromo substituent can occupy a specific sub-pocket, potentially leading to enhanced potency and selectivity. The nature and position of other substituents on the quinoline ring will further dictate the specific interactions and overall binding affinity.
Conclusion and Future Directions
This guide has provided a comparative overview of the molecular docking of 6-bromoquinoline ligands against various therapeutically relevant targets. The presented data and protocols highlight the potential of this scaffold in the design of novel inhibitors for a range of diseases. The key to successful in-silico drug design lies in the rigorous application of validated methodologies and the critical analysis of the generated data in the context of experimental results.
Future studies should focus on expanding the library of 6-bromoquinoline derivatives and performing docking against a wider range of protein targets. Furthermore, the use of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and help in refining the lead candidates. The integration of in-silico predictions with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of new and effective 6-bromoquinoline-based therapeutics.
References
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules. [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]
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(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
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Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives. Academia.edu. [Link]
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Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Acta Pharmaceutica. [Link]
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Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]
-
Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. [Link]
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Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO. [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
6-Bromo-2-methylquinolin-3-ol: Proper Disposal & Handling Procedures
[1][2][3][4][5][6]
Executive Summary: The "Zero-Liability" Protocol[1]
Disposal of halogenated heteroaromatics like 6-Bromo-2-methylquinolin-3-ol requires strict adherence to segregation protocols.[1] Unlike standard organic waste, the bromine substituent mandates high-temperature incineration to prevent the formation of toxic byproducts (e.g., HBr, brominated dioxins) and to protect catalytic oxidizers in downstream waste treatment facilities.[1]
Immediate Action Checklist:
-
DO NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life.[3]
-
DO NOT mix with "Non-Halogenated" organic waste streams (e.g., Acetone, Methanol waste).[1] Even trace amounts of this solute will reclassify the entire drum as Halogenated, tripling disposal costs.
-
DO label explicitly as "Halogenated Organic Waste."[1]
Chemical Profile & Risk Assessment
Understanding the molecule dictates the disposal path.
| Feature | Specification | Disposal Implication |
| CAS Number | 14502-39-7 | Use for specific waste profiling.[1] |
| Molecular Formula | C₁₀H₈BrNO | Bromine content is the primary disposal driver.[1] |
| Physical State | Solid (typically off-white powder) | Requires double-bagging to prevent particulate inhalation.[1] |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[1][4][5] (Oral) | Standard PPE (Nitrile gloves, N95/P100 mask) required. |
| Reactivity | Weakly acidic (Phenolic -OH) | Compatible with standard organic solvents; avoid strong oxidizers.[1] |
The "Why" Behind the Protocol: Standard organic waste is often used as "fuel blending" for cement kilns.[1] However, halogenated compounds (containing Cl, Br, F) poison the catalysts used in these kilns and generate corrosive acid gases upon combustion.[1] Therefore, this compound must be routed to a dedicated halogenated waste stream destined for specialized incinerators equipped with acid gas scrubbers.[1]
Waste Segregation & Packaging Protocol
Scenario A: Solid Waste (Pure Compound or Precipitate)
-
Primary Containment: Transfer solid waste into a clear, sealable Low-Density Polyethylene (LDPE) bag.[1]
-
Secondary Containment: Place the sealed bag inside a secondary bag or a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
-
Solvent Assessment:
-
If dissolved in DCM, Chloroform, or DCE : Pour into the "Halogenated Solvent Waste" carboy.[1]
-
If dissolved in Methanol, Ethyl Acetate, or Acetone : CRITICAL STOP. Do not pour into the "Non-Halogenated" carboy.[1] The presence of the bromo-quinoline solute contaminates the stream.[1] You must pour this mixture into the "Halogenated Solvent Waste" carboy.[1]
-
-
pH Check: If the reaction involved strong acids or bases, neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion or exothermic reactions.[1]
Decision Logic & Workflow
The following diagram illustrates the mandatory decision tree for disposing of this compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating bromo-quinoline waste.[1] Note that liquid waste always defaults to the Halogenated stream regardless of the solvent used.[1]
Emergency Procedures (Spill Response)
In the event of a spill, rapid containment prevents facility contamination.
-
Evacuate & Ventilate: Clear the immediate area.[1] If the substance is a dry powder, turn off fans to prevent dispersal.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If powder is aerosolized, use a half-mask respirator with P100 cartridges.[1]
-
Containment:
-
Decontamination: Scrub the surface with a soap/water solution.[1] Collect all cleaning materials (wipes, pads) and dispose of them as Solid Hazardous Waste (contaminated debris).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773950, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
Sources
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- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.nl [fishersci.nl]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
